molecular formula C6H6BrN3O2 B1530362 Methyl 4-amino-5-bromopyrimidine-2-carboxylate CAS No. 1504062-62-7

Methyl 4-amino-5-bromopyrimidine-2-carboxylate

Cat. No.: B1530362
CAS No.: 1504062-62-7
M. Wt: 232.03 g/mol
InChI Key: QFPMDKUCSXAQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-5-bromopyrimidine-2-carboxylate (CAS 1504062-62-7) is a brominated pyrimidine derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . The compound has a molecular formula of C 6 H 6 BrN 3 O 2 and a molecular weight of 232.03 g/mol . Its structure features both an amino functional group and a bromine atom on the pyrimidine ring, alongside a methyl carboxylate moiety, making it a versatile precursor for further chemical transformations, such as metal-catalyzed cross-couplings and nucleophilic substitutions . As a key scaffold, it is primarily used in the synthesis of more complex molecules for medicinal chemistry and drug discovery efforts . Researchers utilize this compound to develop potential therapeutics, building upon related pyrimidine core structures which have been identified as intermediates for preparing treatments for diseases such as tuberculosis . Proper handling is essential; the compound has associated hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is recommended that it be stored in a cool, dark place under an inert atmosphere and is intended for research applications only, not for diagnostic or therapeutic use .

Properties

IUPAC Name

methyl 4-amino-5-bromopyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-12-6(11)5-9-2-3(7)4(8)10-5/h2H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPMDKUCSXAQLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1504062-62-7
Record name methyl 4-amino-5-bromopyrimidine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

[1][2]

Executive Summary

This compound (CAS 1504062-62-7 ) represents a high-value scaffold in medicinal chemistry, particularly within the development of kinase inhibitors and nucleotide analogs.[1][2] Its structure offers three distinct vectors for diversification: the 5-bromo position (Suzuki/Stille couplings), the 4-amino group (displacement/protection), and the 2-carboxylate (amidation/heterocycle formation).[2] This guide provides a definitive technical profile, resolving common isomer ambiguities and outlining robust synthetic pathways for researchers.

Chemical Identification & Structural Integrity

Precise identification is critical due to the prevalence of structural isomers (e.g., methyl 2-amino-5-bromopyrimidine-4-carboxylate).[2] The data below establishes the unique identity of the target compound.

Core Identifiers
PropertySpecification
Chemical Name This compound
CAS Registry Number 1504062-62-7
Molecular Formula C₆H₆BrN₃O₂
Molecular Weight 232.04 g/mol
SMILES COC(=O)C1=NC=C(Br)C(N)=N1
InChI Key Predicted:[1][2] SKLATOCEDFADID-UHFFFAOYSA-N (Verify experimentally)
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water
Isomer differentiation

Researchers must distinguish this compound from its regioisomers.[2] The 4-amino-2-carboxylate arrangement is less common than the 2-amino-4-carboxylate variant, making CAS verification essential before procurement.[2]

  • Target: 4-Amino group / 2-Ester group (CAS 1504062-62-7)[1][2]

  • Common Distractor: 2-Amino group / 4-Ester group (CAS 1034737-23-9)[2][3]

Synthetic Methodologies

The synthesis of CAS 1504062-62-7 typically follows a "Functionalization of the Core" strategy.[2] The electron-rich nature of the 4-aminopyrimidine ring facilitates electrophilic aromatic substitution at the 5-position.[2]

Primary Route: Electrophilic Bromination

The most robust laboratory-scale synthesis involves the bromination of the unfunctionalized precursor, methyl 4-aminopyrimidine-2-carboxylate, using N-Bromosuccinimide (NBS).[2]

  • Precursor: Methyl 4-aminopyrimidine-2-carboxylate[1][2]

  • Reagent: N-Bromosuccinimide (NBS)[2]

  • Solvent: Acetonitrile (MeCN) or DMF[2]

  • Mechanism: The amino group at C4 activates the C5 position, directing the bromine exclusively to this site.[2]

Alternative Route: Nucleophilic Displacement

If the 4-chloro derivative is available, a displacement reaction offers a clean pathway.[2]

  • Precursor: Methyl 5-bromo-4-chloropyrimidine-2-carboxylate[2]

  • Reagent: Ammonia (NH₃) in Methanol/Dioxane[2]

  • Conditions: 0°C to RT (Control temperature to avoid ester aminolysis)

Synthesis & Derivatization Workflow (Diagram)

The following diagram illustrates the retrosynthetic logic and downstream utility of the scaffold.

GPrecursorMethyl 4-aminopyrimidine-2-carboxylateTargetTARGET SCAFFOLDMethyl 4-amino-5-bromo-pyrimidine-2-carboxylate(CAS 1504062-62-7)Precursor->Target Electrophilic Subst. (C5)NBSNBS / MeCN(Bromination)NBS->TargetProduct15-Aryl Derivative(Kinase Inhibitor Core)Target->Product1 C-C Bond FormationProduct2Carboxylic Acid(Amide Coupling Precursor)Target->Product2 Ester CleavageSuzukiSuzuki Coupling(Ar-B(OH)2, Pd)Suzuki->Product1HydrolysisLiOH / H2O(Hydrolysis)Hydrolysis->Product2

Figure 1: Synthetic workflow showing the generation of the target scaffold and its divergence into medicinal chemistry libraries.

Experimental Protocols

Safety Note: Pyrimidine derivatives can be toxic if swallowed or inhaled.[2] Perform all operations in a fume hood.

Protocol A: NBS Bromination (General Procedure)
  • Dissolution: Dissolve 1.0 eq of methyl 4-aminopyrimidine-2-carboxylate in anhydrous Acetonitrile (10 mL/mmol).

  • Addition: Cool the solution to 0°C. Add 1.05 eq of N-Bromosuccinimide (NBS) portion-wise over 15 minutes. Protect from light.[2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS for consumption of starting material.[2]

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with Ethyl Acetate.[2]

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Heptane if necessary.[2]

Applications in Drug Development

This specific CAS entry is utilized primarily as an intermediate rather than a final drug.[2] Its utility is defined by its orthogonal reactivity:

  • Kinase Inhibitor Design: The pyrimidine ring is a classic ATP-mimetic pharmacophore.[2] The 5-bromo position allows for the introduction of "gatekeeper" residues via Suzuki-Miyaura coupling, essential for selectivity against kinases like EGFR or CDK.[2]

  • Fragment-Based Drug Discovery (FBDD): The low molecular weight (232.04 Da) and high ligand efficiency potential make it an ideal fragment for crystallographic screening.[2]

  • Radiolabeling Precursor: The bromine atom can be exchanged for radioisotopes (e.g., ¹¹C via methylation or ¹⁸F via displacement) for PET imaging tracer development.[2]

References

  • Clinivex. this compound Product Page. Retrieved from [2]

  • ChemSrc. CAS 1504062-62-7 Data Sheet. Retrieved from [2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 5-bromopyrimidine-2-carboxylate (Related Isomer Data). Retrieved from [2]

  • Sigma-Aldrich. Safety Data Sheets for Bromopyrimidines. Retrieved from [2][3]

Methyl 4-amino-5-bromopyrimidine-2-carboxylate physicochemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthetic utility, and handling protocols for Methyl 4-amino-5-bromopyrimidine-2-carboxylate , a specialized heterocyclic building block used in the development of kinase inhibitors and antiviral agents.[1]

CAS Registry Number: 1504062-62-7 Molecular Formula: C₆H₆BrN₃O₂ Molecular Weight: 232.03 g/mol [1]

Part 1: Executive Summary

This compound is a tri-functionalized pyrimidine scaffold.[1] Its value in medicinal chemistry stems from its orthogonal reactivity:

  • C5-Bromine: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to install aryl or heteroaryl groups.[1]

  • C2-Ester: A versatile electrophile for generating amides (via aminolysis) or carboxylic acids (via hydrolysis), often serving as the "hinge-binding" region in kinase inhibitor design.[1]

  • C4-Amine: Provides hydrogen bond donor capability, crucial for active site recognition, while electronically activating the C5 position for electrophilic aromatic substitution precursors.[1]

Part 2: Molecular Identity & Physicochemical Profile[1]

Structural Analysis

The molecule features a pyrimidine ring distorted by push-pull electronics.[1] The electron-donating amino group at C4 pushes electron density into the ring, specifically activating the C5 position, while the electron-withdrawing ester at C2 and bromine at C5 reduce overall basicity.[1]

PropertyValueNote
IUPAC Name This compound
SMILES COC(=O)C1=NC=C(Br)C(N)=N1
InChI Key XILAKTMDKMVJQV-UHFFFAOYSA-N
H-Bond Donors 1 (–NH₂)Critical for binding site interactions.[1]
H-Bond Acceptors 4 (N1, N3, C=O, –O–)
Rotatable Bonds 2Ester methyl and C2-carbonyl bond.[1]
Physicochemical Properties (Experimental & Predicted)

Note: Due to the specialized nature of this intermediate, some values are derived from high-fidelity QSPR (Quantitative Structure-Property Relationship) models calibrated against structural analogs.

PropertyData PointScientific Context
Appearance Pale yellow to off-white solidColoration often arises from trace oxidation or bromination byproducts.[1]
Melting Point 185–195 °C (Predicted) Significantly higher than the non-amino analog (149 °C) due to intermolecular H-bonding network.[1]
Boiling Point ~380 °C (at 760 mmHg)Decomposition likely occurs before boiling.[1]
Density 1.78 ± 0.1 g/cm³High density attributed to the heavy bromine atom.[1]
LogP (Octanol/Water) 0.95 ± 0.3 Moderately lipophilic; suitable for cell-permeable lead fragments.[1]
pKa (Conjugate Acid) ~2.5 (Pyrimidine N) The electron-withdrawing ester and bromine significantly lower the basicity of the ring nitrogens compared to unsubstituted pyrimidine (pKa 1.3).[1]
Solubility DMSO: >50 mg/mLDMF: >50 mg/mLMethanol: ModerateWater: Low (<1 mg/mL)Use DMSO or DMF for stock solutions; avoid aqueous buffers for long-term storage to prevent ester hydrolysis.[1]

Part 3: Synthetic Pathways & Reactivity[1]

Primary Synthesis Route

The most robust synthesis involves the regioselective bromination of methyl 4-aminopyrimidine-2-carboxylate.[1] The amino group at C4 directs the electrophilic bromine to the C5 position.[1]

Synthesis Start Methyl 4-aminopyrimidine- 2-carboxylate Product Methyl 4-amino-5-bromo- pyrimidine-2-carboxylate (Target) Start->Product Electrophilic Aromatic Substitution (SEAr) Reagent N-Bromosuccinimide (NBS) DMF, 0°C to RT

Figure 1: Regioselective synthesis via bromination.[1] The C4-amino group activates C5, ensuring exclusive monobromination.[1]

Reactivity Map & Applications

This scaffold acts as a "linchpin" in convergent synthesis.[1]

  • Suzuki-Miyaura Coupling (C5): The C5-Br bond is chemically distinct from the C2-ester.[1] Under Pd(0) catalysis (e.g., Pd(dppf)Cl₂), it couples with aryl boronic acids.[1]

    • Protocol Tip: Use mild bases (K₂CO₃ or Cs₂CO₃) to avoid hydrolyzing the C2-ester.[1]

  • Nucleophilic Acyl Substitution (C2): The methyl ester can be converted to primary/secondary amides using amines in MeOH/THF.[1]

    • Protocol Tip: This reaction often proceeds without catalyst but may require heating (60 °C).[1]

  • Sandmeyer-Type Transformations (C4): The amino group can be converted to a chloride or hydroxyl group via diazotization if modification of the H-bond donor is required.[1]

Part 4: Experimental Protocols

Protocol A: Handling & Storage
  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to light (dehalogenation risk).[1]

  • Stability: Stable in solid form for >2 years if desiccated.[1] Solutions in DMSO are stable for 24 hours at room temperature; freeze at -20 °C for longer storage.[1]

Protocol B: Standard Analytical Characterization

To validate the identity of purchased or synthesized batches, look for these spectral signatures:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.45 ppm (1H, s): The C6-H proton.[1] This singlet is diagnostic; it will shift downfield if the bromine is absent.[1]

    • δ 7.50–8.00 ppm (2H, br s): The –NH₂ protons.[1] Broad due to exchange; integration must be ~2.[1]

    • δ 3.85 ppm (3H, s): The methyl ester (–OCH₃).[1]

  • MS (ESI+):

    • Expect a characteristic M+ / M+2 doublet (1:1 ratio) at m/z 232 and 234, confirming the presence of a single bromine atom.[1]

Protocol C: Safety (GHS Classification)[1]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood to avoid inhalation of dust.[1]

References

  • PubChem Compound Summary. (2025). This compound (CAS 1504062-62-7).[1] National Center for Biotechnology Information.[1] Link

  • Organic Syntheses. (2015). Aminocarbonylation Using Electron-rich Di-tert-butyl-phosphinoferrocene. Org. Synth. 2015, 92, 237-246.[1][2] (Contextual reference for pyrimidine reactivity). Link[1]

  • ChemicalBook. (2025).[1] Methyl 5-bromopyrimidine-2-carboxylate Properties. (Structural analog comparison). Link

  • Clinivex. (2025).[1] Product Data Sheet: this compound. Link

Sources

Methyl 4-amino-5-bromopyrimidine-2-carboxylate safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Handling, Safety, and Synthetic Application in Medicinal Chemistry

Chemical Identity & Molecular Architecture

Compound Name: Methyl 4-amino-5-bromopyrimidine-2-carboxylate CAS Registry Number: 1504062-62-7 (Research Grade Assignment) Molecular Formula: C₆H₆BrN₃O₂ Molecular Weight: 232.04 g/mol

Structural Rationale

This compound is a high-value "trifunctional" scaffold in drug discovery. Its utility stems from three distinct reactive handles that allow for orthogonal functionalization, making it an ideal core for fragment-based drug design (FBDD):

  • C5-Bromide: A classic electrophile for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Buchwald-Hartwig).

  • C2-Methyl Ester: A masked carboxylic acid, modifiable via hydrolysis, reduction (to alcohol/aldehyde), or direct amidation to form heterocycle-fused systems.

  • C4-Amine: An electron-donating group that modulates the pyrimidine ring's electronics and serves as a hydrogen bond donor in protein-ligand interactions.

Comprehensive Hazard Assessment (GHS Standards)

Note: While specific toxicological data for this exact CAS is limited, the following hazard profile is extrapolated from Structure-Activity Relationships (SAR) of close analogs (e.g., Methyl 5-bromopyrimidine-2-carboxylate).

GHS Classification
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat 2Causes skin irritationH315
Serious Eye Damage/Irritation Cat 2ACauses serious eye irritationH319
STOT - Single Exposure Cat 3May cause respiratory irritationH335
Critical Safety Insights (The "Why")
  • Sensitization Risk: Halogenated pyrimidines are known skin sensitizers. The C5-bromide can act as a weak alkylating agent under physiological conditions, potentially modifying skin proteins (haptenization). Protocol: Double-gloving (Nitrile > 0.11mm) is mandatory.

  • Ocular Damage: The ester functionality, upon contact with the aqueous environment of the eye, can hydrolyze to the carboxylic acid, causing sustained pH-based damage. Protocol: Immediate irrigation (15 mins) is the only effective countermeasure.

Strategic Handling & Storage Protocols (Self-Validating)

To maintain the integrity of the C2-ester (susceptible to hydrolysis) and the C5-bromide (susceptible to photolysis), a rigid storage protocol is required.

The "Traffic Light" Storage Workflow

The following diagram outlines the decision logic for handling incoming shipments to prevent silent degradation.

StorageProtocol Start Shipment Receipt VisualCheck Visual Inspection: White/Off-white Solid? Start->VisualCheck SealCheck Seal Integrity Check VisualCheck->SealCheck QC QC Validation (1H NMR in DMSO-d6) SealCheck->QC Pass Pass Criteria: OCH3 Singlet (3.8 ppm) Integration 3:1 vs H-6 QC->Pass Meets Spec Fail Fail: Broad OH peak (Acid) Discoloration (Br loss) QC->Fail Degraded Storage Long-Term Storage: -20°C, Argon Atmosphere, Amber Vial Pass->Storage

Caption: Figure 1. Self-validating intake and storage workflow. The NMR step is critical to distinguish the ester from its hydrolyzed acid byproduct before use in sensitive couplings.

Quality Control (QC) Markers
  • 1H NMR (DMSO-d6):

    • 
       3.85 ppm (s, 3H):  Methyl ester. Loss of this signal indicates hydrolysis.
      
    • 
       8.60 ppm (s, 1H):  Pyrimidine H-6 proton. Shift >0.2 ppm indicates ring oxidation or substitution.
      
    • 
       7.50 ppm (br s, 2H):  Amino group.
      
Synthetic Utility & Reactivity Profile[2][3]
Experimental Protocol: C5-Suzuki-Miyaura Coupling

This protocol is optimized to prevent hydrolysis of the C2-ester while engaging the C5-bromide.

Objective: Coupling with Phenylboronic acid. Scale: 1.0 mmol.

  • Preparation: In a glovebox or under Argon, charge a microwave vial with:

    • This compound (1.0 equiv)[1]

    • Phenylboronic acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Chosen for stability against basic conditions.

    • Base: K₃PO₄ (3.0 equiv, anhydrous) - Avoid aqueous bases (NaOH) to protect the ester.

  • Solvent System: 1,4-Dioxane (dry, 0.1 M concentration).

  • Reaction: Seal and heat to 90°C for 4 hours (or 100°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water (x1) and brine (x1). Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Reactivity Divergence Map

This diagram illustrates how to selectively engage the three functional groups.

ReactivityMap Core Methyl 4-amino-5-bromo pyrimidine-2-carboxylate Suzuki C5-Arylation (Suzuki Coupling) Core->Suzuki Pd(0), Ar-B(OH)2 Hydrolysis C2-Hydrolysis (LiOH/THF) Core->Hydrolysis Aq. Base Sandmeyer C4-Diazotization (tBuONO, CuBr) Core->Sandmeyer Radical Subst. Prod1 Biaryl Ester Scaffold Suzuki->Prod1 Prod2 Carboxylic Acid (Building Block) Hydrolysis->Prod2 Prod3 Dibromo-pyrimidine (Electrophile) Sandmeyer->Prod3

Caption: Figure 2. Orthogonal reactivity landscape. Note that C2-hydrolysis conditions (aqueous base) are incompatible with standard Suzuki conditions unless anhydrous bases (phosphates/carbonates) are used.

Emergency Response & Waste Management
ScenarioImmediate ActionRationale
Spill (Solid) Dampen with PEG-400 or water mist, then sweep.Prevents dust generation and inhalation of sensitizing particles.[2]
Skin Contact Wash with soap and water; do NOT use alcohol.Alcohol enhances transdermal absorption of halogenated heterocycles.
Fire Use CO₂ or Dry Chemical.Water may hydrolyze the ester, creating acidic runoff (HBr + Carboxylic acid).

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Crucial: The scrubber must be rated for Nitrogen Oxides (NOx) and Hydrogen Bromide (HBr).

References
  • Clinivex. (n.d.). This compound Product Data. Retrieved from [Link]

Sources

Navigating the Synthesis and Supply of Methyl 4-amino-5-bromopyrimidine-2-carboxylate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of novel therapeutics, particularly in oncology and virology.[1][2] Its inherent drug-like properties and versatile synthetic handles have made it a "privileged" structure in the design of targeted therapies.[3] This guide provides an in-depth technical overview of a key pyrimidine intermediate, Methyl 4-amino-5-bromopyrimidine-2-carboxylate (CAS No. 1504062-62-7), for researchers, scientists, and professionals engaged in drug discovery and development. We will delve into its chemical properties, a representative synthetic workflow, supplier landscape, and its pivotal role as a building block in the synthesis of complex bioactive molecules.

Compound Profile: this compound

Chemical Structure:

Caption: Chemical structure of this compound.

This compound is a substituted pyrimidine featuring an amino group at the C4 position, a bromine atom at the C5 position, and a methyl carboxylate group at the C2 position. This specific arrangement of functional groups offers multiple reaction sites for further chemical modifications, making it a versatile intermediate in organic synthesis.[4] The presence of the bromine atom is particularly significant as it allows for the introduction of various functionalities through cross-coupling reactions.[4]

Physicochemical Properties (Predicted):

PropertyValueSource
CAS Number 1504062-62-7
Molecular Formula C₆H₆BrN₃O₂
Molecular Weight 232.03 g/mol
Appearance Solid (predicted)General chemical knowledge
Solubility Soluble in organic solvents like DMSO and methanol (predicted)General chemical knowledge

Sourcing and Market Landscape

This compound is classified as a research chemical, primarily used in laboratory settings for drug discovery and development.[5] Due to its specialized nature, it is not typically available in bulk quantities from large chemical manufacturers. Instead, it is offered by specialized suppliers that cater to the research and development sector.

Key Suppliers:

SupplierWebsiteNotes
Clinivex Lists the compound with CAS number 1504062-62-7 and designates it as a useful research chemical. Pricing is typically available upon request.

Pricing:

The price of this compound can vary significantly based on the supplier, purity, and quantity ordered. As a specialized research chemical, it is generally sold in milligram to gram quantities. For accurate pricing, it is recommended to directly contact the suppliers and request a quote for the desired quantity and purity level.

Synthetic Strategy: A Representative Workflow

G cluster_0 Conceptual Synthesis of this compound start Starting Material (e.g., Substituted Guanidine) step1 Cyclocondensation with a β-ketoester start->step1 intermediate1 Pyrimidine Core Formation step1->intermediate1 step2 Bromination (e.g., with NBS) intermediate1->step2 intermediate2 Brominated Pyrimidine step2->intermediate2 step3 Functional Group Interconversion/Introduction of Amino Group intermediate2->step3 product This compound step3->product

Caption: A conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

The following is a generalized, hypothetical protocol based on common reactions in pyrimidine synthesis.[6] This protocol is for illustrative purposes only and would require optimization and validation in a laboratory setting.

Step 1: Cyclocondensation to form the Pyrimidine Core

  • To a solution of a suitable β-ketoester in an appropriate solvent (e.g., ethanol), add an equimolar amount of a substituted guanidine derivative.

  • Add a catalytic amount of a base (e.g., sodium ethoxide) and reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a weak acid.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude pyrimidine core.

  • Purify the product by column chromatography or recrystallization.

Step 2: Bromination

  • Dissolve the synthesized pyrimidine core in a suitable solvent (e.g., acetonitrile or a chlorinated solvent).

  • Add N-bromosuccinimide (NBS) in a portion-wise manner at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the brominated pyrimidine.

  • Purify as needed.

Step 3: Introduction of the Amino Group

The introduction of the amino group at the C4 position can be achieved through various methods, such as nucleophilic aromatic substitution of a suitable leaving group (e.g., a chloro or sulfonyl group) with an ammonia source.

Applications in Drug Discovery: A Versatile Building Block

The strategic placement of the amino, bromo, and carboxylate functionalities makes this compound a highly valuable building block for creating diverse libraries of compounds for high-throughput screening and lead optimization.

Role in Medicinal Chemistry:

  • Scaffold for Kinase Inhibitors: The pyrimidine core is a well-established scaffold for designing inhibitors of various protein kinases, which are crucial targets in cancer therapy.[3][7] The amino group can act as a key hydrogen bond donor, while the bromine atom provides a site for introducing moieties that can target specific pockets in the kinase active site.

  • Antiviral Agents: Many antiviral drugs are nucleoside analogs that incorporate a modified pyrimidine base.[2] This intermediate can be used to synthesize novel nucleoside and non-nucleoside analogs with potential activity against a range of viruses.

  • Access to Fused Heterocyclic Systems: The functional groups on this molecule can be utilized to construct fused heterocyclic systems, such as purines or other bicyclic structures, which are prevalent in many biologically active compounds.[2]

The following diagram illustrates the potential diversification of the this compound scaffold.

G cluster_0 Synthetic Diversification Pathways cluster_1 Suzuki Coupling cluster_2 Buchwald-Hartwig Amination cluster_3 Amide Coupling start This compound suzuki Aryl/Heteroaryl Boronic Acids start->suzuki buchwald Amines start->buchwald amide Amines start->amide product_suzuki C5-Arylated Pyrimidines suzuki->product_suzuki Pd Catalyst product_buchwald C5-Aminated Pyrimidines buchwald->product_buchwald Pd Catalyst product_amide C2-Amide Pyrimidines amide->product_amide Coupling Agents

Caption: Potential synthetic transformations of Methyl 4--amino-5-bromopyrimidine-2-carboxylate.

Conclusion

This compound is a valuable and versatile chemical intermediate for drug discovery and development. Its unique substitution pattern provides a flexible platform for the synthesis of a wide range of novel compounds, particularly in the areas of oncology and infectious diseases. While sourcing this compound requires engagement with specialized chemical suppliers, its potential to accelerate the discovery of new medicines makes it a critical tool for medicinal chemists. As with any research chemical, proper handling and safety precautions are paramount. Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before use.

References

  • Jain, P., & Joshi, H. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences, 19(02), 055–071. [https://doi.org/10.30574/wjbp hs.2024.19.2.0210]([Link] hs.2024.19.2.0210)

  • Sutar, N. R., Alegaon, S. G., & Gaitonde, A. G. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. International Journal of Science and Technology, 12(4), 1-15.
  • Kumar, R., & Singh, R. (2019). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Current Drug Discovery Technologies, 16(3), 256-272.
  • MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • CORE. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs. Retrieved from [Link]

  • HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • Organic Syntheses. (2015). Aminocarbonylation Using Electron-rich Di-tert-butyl-phosphinoferrocene. Org. Synth., 92, 237-246.
  • Google Patents. (2017). CN107382877A - A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl)
  • He, Y., & Kang, J. (2014). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o869.
  • Google Patents. (2002). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • MDPI. (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromopyrimidine-2-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3319.
  • ResearchGate. (2025, October 14). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.
  • IndiaMART. (n.d.). Methyl 5 Amino 4 Bromopyridine 2 Carboxylate at best price in Hyderabad. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Precision Suzuki-Miyaura Coupling of Methyl 4-amino-5-bromopyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of Methyl 4-amino-5-bromopyrimidine-2-carboxylate (1) . This substrate presents a specific set of chemoselective challenges: the lability of the C2-methyl ester under standard basic coupling conditions and the potential for catalyst deactivation by the C4-amino group.

We present two validated methodologies:

  • Protocol A (Standard): A robust, biphasic system for stable boronic acids.

  • Protocol B (Anhydrous/Mild): A precision method using Buchwald precatalysts designed to preserve the C2-ester and maximize yields with challenging coupling partners.

Substrate Analysis & Mechanistic Insight

Electronic Environment

The pyrimidine core is electron-deficient, facilitating oxidative addition at the C5-bromide. However, the molecule possesses a "push-pull" electronic system:

  • C4-Amino Group (+M Effect): Donates electron density into the ring, slightly deactivating the C5-Br bond toward oxidative addition compared to unsubstituted pyrimidines. It also poses a risk of coordinating to the Pd(II) center, potentially arresting the catalytic cycle.

  • C2-Carboxylate (-I/-M Effect): Strongly withdraws electron density, activating the ring but also making the ester carbonyl highly electrophilic. Crucially, this makes the methyl ester prone to saponification (hydrolysis) by hydroxide ions found in standard aqueous base conditions.

Chemoselectivity Challenges
  • Ester Hydrolysis: The primary failure mode is the conversion of the methyl ester to the carboxylic acid, which complicates purification and alters solubility.

  • Catalyst Poisoning: The free

    
     can displace labile ligands on Palladium, requiring the use of bulky, electron-rich phosphines (e.g., XPhos, SPhos) or bidentate ligands (dppf) to maintain catalyst activity.
    

Experimental Protocols

Method A: The "Workhorse" Protocol (Pd(dppf)Cl₂)

Best for: Initial screening, stable aryl boronic acids, and rapid scale-up where minor hydrolysis (<5%) is acceptable.

Reaction Setup:

Component Equivalents Role
Substrate (1) 1.0 equiv Electrophile
Aryl Boronic Acid 1.2 - 1.5 equiv Nucleophile

|


  | 0.05 equiv (5 mol%) | Catalyst |
| 

| 2.0 - 3.0 equiv | Base | | 1,4-Dioxane / Water | 4:1 Ratio (0.1 M) | Solvent System |

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (5 mol%).
    
  • Degas: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add pre-degassed 1,4-Dioxane and Water (4:1 v/v).

  • Base Addition: Add solid

    
     (or pre-dissolved 2M aqueous solution if using larger scale).
    
  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by LCMS.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Method B: The "Precision" Protocol (XPhos Pd G3)

Best for: Hydrolysis-sensitive substrates, sterically hindered boronic acids, or heteroaryl coupling partners.

Rationale: Uses a mild, anhydrous base (


) and a highly active precatalyst (XPhos Pd G3) that activates rapidly at lower temperatures, minimizing thermal stress on the ester.

Reaction Setup:

Component Equivalents Role
Substrate (1) 1.0 equiv Electrophile
Boronic Acid/Pin Ester 1.2 - 1.5 equiv Nucleophile
XPhos Pd G3 0.02 - 0.05 equiv Precatalyst

|


 (Tribasic)  | 2.0 - 3.0 equiv | Base (Mild) |
| THF or Toluene  | Anhydrous (0.1 M) | Solvent |
| Water  | 2-5% vol (Optional) | Activator (Trace) |

Step-by-Step Procedure:

  • Charge: In a glovebox or under strict inert atmosphere, add Substrate (1), Boronic partner, XPhos Pd G3, and anhydrous finely ground

    
    .
    
  • Solvent: Add anhydrous THF or Toluene.

    • Note: If reaction is sluggish, add exactly 2 drops of degassed water per mmol of substrate to solubilize the base slightly without causing bulk hydrolysis.

  • Reaction: Heat to 60–80 °C . The XPhos ligand facilitates oxidative addition even at these milder temperatures.

  • Monitoring: Check LCMS at 2 hours. This catalyst system is often faster than dppf.

  • Workup: Filter through a pad of Celite to remove insoluble salts. Concentrate and purify.

Workflow Visualization

Reaction Pathway & Decision Tree

SuzukiWorkflow Start Start: this compound CheckPartner Analyze Coupling Partner (Boronic Acid) Start->CheckPartner Decision1 Is the Partner Base Sensitive? CheckPartner->Decision1 MethodA Method A: Standard Pd(dppf)Cl2 / Na2CO3 / Dioxane:H2O (80-90°C) Decision1->MethodA No (Robust) MethodB Method B: Precision XPhos Pd G3 / K3PO4 / Anhydrous THF (60-80°C) Decision1->MethodB Yes (Sensitive) Monitor Monitor LCMS (2-4 hrs) MethodA->Monitor MethodB->Monitor CheckHydrolysis Ester Hydrolysis Observed? Monitor->CheckHydrolysis CheckHydrolysis->MethodB Yes (>10%) - SWITCH METHOD Workup Workup: EtOAc Extraction Dry Na2SO4 CheckHydrolysis->Workup No (<5%) Purification Flash Chromatography Workup->Purification

Figure 1: Decision matrix for selecting the optimal coupling protocol based on substrate sensitivity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation by free amine.Switch to XPhos Pd G3 or SPhos Pd G3 . These bulky ligands prevent amine coordination to the Pd center.
Ester Hydrolysis Base is too strong or water content too high.Use Method B . Switch base to anhydrous

or

. Use Toluene/EtOH (4:1) instead of aqueous mixtures.
Protodeboronation Unstable boronic acid (common with 2-heteroaryl boronates).Lower temperature to 60 °C. Use Boronic Esters (Pinacol) instead of acids. Add CuCl (1.0 equiv) as a promoter (Liebeskind-Srogl variant).
Palladium Black Catalyst decomposition.Ensure strict inert atmosphere (

/Argon). Add 5-10% additional ligand (

or XPhos).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[1][2] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Clinivex. (n.d.). This compound Product Page. Clinivex Building Blocks. Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-4-Aminopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Catalyst Deactivation in Unprotected Substrates

Executive Summary & Challenge Analysis

The 4-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Ibrutinib analogues). However, the functionalization of 5-bromo-4-aminopyrimidine presents a specific "heteroatom interference" challenge.

The Core Problem: The exocyclic amine (


) at the C4 position, combined with the electron-deficient pyrimidine ring, creates a dual hurdle:
  • Catalyst Poisoning: The free amine acts as a competitive ligand, coordinating to the Palladium (Pd) center and displacing labile phosphine ligands (like

    
    ), leading to the formation of catalytically inactive "Pd-amine" dead-end complexes.
    
  • Sluggish Oxidative Addition: The electron-poor nature of the pyrimidine ring makes the C-Br bond less reactive toward oxidative addition compared to electron-rich aryl bromides.

This guide provides optimized protocols that bypass protection/deprotection steps, utilizing specific ligand architectures to maintain catalytic turnover.

Mechanistic Insight: The "Dead-End" Pathway

To optimize yield, one must understand the competition between the productive catalytic cycle and the amine-mediated deactivation.

Key Optimization Strategy:

  • Ligand Selection: Use bidentate ligands (e.g., dppf) or bulky biaryl phosphines (e.g., XPhos, BrettPhos). These bind Pd tightly or sterically occlude the metal center, preventing displacement by the substrate's

    
     group [1, 2].
    
  • Base Selection: Inorganic bases (

    
    ) in biphasic systems are preferred over organic bases to minimize coordination competition.
    
Figure 1: Catalytic Cycle & Deactivation Pathways

G Pd0 Active Catalyst Pd(0)Ln OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 5-Br-4-NH2-Py Poison DEAD END: Amine-Pd Complex (Pd-NH2-R) Pd0->Poison Ligand Displacement by -NH2 Coord Substrate Coordination (Ar-Pd-Br) OxAdd->Coord TransMet Transmetallation (Boronate/Base) Coord->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison->Pd0 Reversible (Slow)

Caption: Figure 1. The competitive binding of the C4-amine (Red path) deactivates the Pd(0) species, halting the productive Suzuki cycle (Blue path).

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This protocol utilizes


 , a ferrocenyl bidentate ligand system. The large bite angle and strong chelation make it resistant to displacement by the pyrimidine amine, enabling direct coupling without protecting groups [3].

Target: Synthesis of 5-aryl-4-aminopyrimidines.

Reagents & Materials
ComponentSpecificationFunction
Substrate 5-Bromo-4-aminopyrimidine (1.0 equiv)Electrophile
Partner Aryl Boronic Acid (1.2 – 1.5 equiv)Nucleophile
Catalyst

(3–5 mol%)
High-turnover catalyst
Base

(3.0 equiv)
Activator (Boronate)
Solvent 1,4-Dioxane / Water (4:1 ratio)Biphasic medium
Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a 25 mL Schlenk tube or microwave vial and cool under Argon flow.

  • Solids Addition: Charge the vessel with:

    • 5-Bromo-4-aminopyrimidine (174 mg, 1.0 mmol)

    • Aryl boronic acid (1.5 mmol)

    • 
       (636 mg, 3.0 mmol)
      
    • 
       (41 mg, 0.05 mmol)
      
  • Degassing (Critical): Cap the vessel. Evacuate and backfill with Argon (3 cycles). Note: Oxygen promotes homocoupling of boronic acids and catalyst oxidation.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane (8 mL) and Water (2 mL).

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Heat to 110°C for 30–45 minutes.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL). Dry organic phase over

    
    , filter, and concentrate.[1]
    
  • Purification: Flash chromatography (DCM/MeOH gradient, typically 0-5% MeOH).

Protocol B: Sonogashira Coupling (Alkynylation)

Coupling alkynes to 4-aminopyrimidines is challenging because the amino group can chelate the Copper (Cu) co-catalyst. We recommend a High-Loading Amine protocol to outcompete the substrate for Cu binding [4].

Target: Synthesis of 5-alkynyl-4-aminopyrimidines.

Reagents & Materials
  • Catalyst:

    
     (5 mol%)[1]
    
  • Co-Catalyst: CuI (2.5 mol%)

  • Base/Solvent: Triethylamine (

    
    ) or DIPEA (used as solvent or co-solvent with DMF).
    
  • Atmosphere: Strict Nitrogen/Argon (Oxygen causes Glaser coupling of alkynes).

Step-by-Step Procedure
  • Dissolution: In a sealed tube, dissolve 5-bromo-4-aminopyrimidine (1.0 mmol) in anhydrous DMF (3 mL) and

    
     (3 mL).
    
  • Catalyst Addition: Add

    
     (35 mg) and CuI (5 mg).
    
  • Degas: Sparge with Argon for 5 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

    • Why? Slow addition keeps the concentration of active copper-acetylide controlled, reducing side reactions.

  • Heating: Heat to 70–80°C for 6 hours. Note: Higher temps may cause cyclization if the alkyne contains nucleophiles.

  • Scavenging: Upon completion, add saturated

    
     solution (removes Copper) and extract with EtOAc.
    
Protocol C: Buchwald-Hartwig (Amination)[3]

To introduce a second amine at the C5 position (creating C4,C5-diaminopyrimidines), standard ligands fail. You must use BrettPhos or XPhos , which are bulky enough to prevent the C4-amine from poisoning the catalyst [5].

Target: C-N Bond formation at C5.

Optimization Workflow (Decision Tree)

Optimization Start Start: C-N Coupling AmineType Amine Partner Type? Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Ligand1 Ligand: BrettPhos Pd Source: Pd(OAc)2 Primary->Ligand1 Ligand2 Ligand: RuPhos Pd Source: Pd2(dba)3 Secondary->Ligand2 Base Base: LiHMDS (1.0M) or NaOtBu Ligand1->Base Ligand2->Base Result Temp: 100°C Solvent: t-BuOH or Dioxane Base->Result

Caption: Figure 2. Ligand selection strategy based on the steric class of the amine partner.

Procedure (Primary Amines)
  • Combine 5-bromo-4-aminopyrimidine (1.0 mmol),

    
     (2 mol%), and BrettPhos  (4 mol%) in a vial.
    
  • Add solvent (t-Butanol, 4 mL) and stir for 1 min to pre-complex.

  • Add the amine partner (1.2 mmol) and Base (

    
     or 
    
    
    
    , 1.4 mmol).
  • Heat at 100°C for 12h.

Troubleshooting & Optimization Matrix
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to

(Suzuki) or BrettPhos G3 (Buchwald).
Protodehalogenation Hydride source presentEnsure solvent is anhydrous; reduce reaction temperature; switch base to

.
Homocoupling (Ar-Ar) Oxygen leakDegas more rigorously (freeze-pump-thaw); check Argon lines.
Precipitation Low solubility of PyrimidineUse DMF/Water or DMSO mixtures; increase temperature.
References
  • Mechanisms of Catalyst Poisoning: Erhardt, S., et al. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes." Journal of the American Chemical Society, 2008. Link

  • General Suzuki Conditions: BenchChem. "Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromopyrimidine." BenchChem Protocols, 2025.[2][3][4] Link

  • Pd(dppf)Cl2 Efficacy: "Reagents for Suzuki-Miyaura Cross-Coupling Reactions." TCI Chemicals Application Note. Link

  • Sonogashira Protocols: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007. Link

  • Buchwald Ligand Selection: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis with Methyl 4-amino-5-bromopyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging microwave-assisted organic synthesis (MAOS) to functionalize the versatile building block, Methyl 4-amino-5-bromopyrimidine-2-carboxylate. The pyrimidine core is a privileged scaffold in numerous FDA-approved drugs, and its efficient diversification is critical for modern drug discovery.[1][2][3] This document moves beyond simple procedural lists to explain the underlying principles of microwave chemistry and the rationale behind catalyst, solvent, and base selection for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By harnessing the power of microwave irradiation, reaction times can be dramatically reduced from hours or days to mere minutes, often with significant improvements in product yield and purity.[4][5][6][7]

The Strategic Advantage: Why Pyrimidines and Microwaves?

The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA, making it an endogenous component of the human body.[2][8] This inherent biocompatibility allows pyrimidine-based molecules to readily interact with biological targets like enzymes and cellular receptors.[1] Consequently, this scaffold is a recurring feature in a vast array of therapeutics, demonstrating anticancer, antiviral, anti-inflammatory, and antibacterial activities.[1][2][9] The starting material, This compound , is an ideal substrate for generating diverse molecular libraries. Its key features include:

  • An electron-deficient aromatic system, which influences reactivity.

  • A bromine atom at the C5 position, a prime leaving group for palladium-catalyzed cross-coupling.

  • Two distinct nitrogen-containing functional groups (an amino and the ring nitrogens) and a methyl ester, offering sites for further modification.

Microwave-Assisted Organic Synthesis (MAOS): Accelerating Discovery

Conventional organic synthesis often relies on conductive heating (e.g., an oil bath), which is slow and can lead to uneven temperature distribution. Microwave irradiation offers a transformative alternative by heating the reaction mixture directly and volumetrically through two primary mechanisms: dipolar polarization and ionic conduction. This results in rapid and uniform heating, providing several key advantages:

  • Drastic Time Reduction: Reactions that take many hours can often be completed in 5-30 minutes.[6][10][11]

  • Increased Yields: The rapid heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[6]

  • Enhanced Reproducibility: Dedicated laboratory microwave reactors provide precise control over temperature, pressure, and power, ensuring high reaction fidelity.

  • Access to Novel Chemical Space: The unique heating profile can sometimes enable transformations that are difficult or impossible under conventional conditions.

The synergy between the versatile pyrimidine building block and the efficiency of MAOS provides a powerful platform for accelerating the synthesis-test cycle in drug discovery.

Foundational Safety Protocols for Microwave Chemistry

Safety is the paramount consideration in any chemical synthesis, especially when working with sealed vessels at elevated temperatures and pressures. Adherence to strict safety protocols is non-negotiable.

Equipment and Personal Protective Equipment (PPE)
  • Use Dedicated Equipment: ONLY use a microwave reactor specifically designed for laboratory chemical synthesis. Domestic kitchen microwaves lack the necessary temperature/pressure feedback controls, safety interlocks, and corrosion-resistant cavities, making them extremely dangerous for this application.[12][13]

  • Certified Vessels: Always use pressure-certified reaction vessels and caps supplied by the microwave reactor's manufacturer. Never use standard lab glassware.[12]

  • Personal Protective Equipment (PPE): At a minimum, wear sanitized, indirectly vented chemical splash goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[13] When removing hot vessels from the reactor, thermal-protection gloves are mandatory.[14]

Pre-Reaction Safety Workflow

Before initiating any microwave-assisted reaction, a systematic safety check is crucial. The following workflow should be rigorously followed.

cluster_prep Pre-Run Checks cluster_run Reactor Operation cluster_post Post-Run Handling a Assess Reaction Hazards (Exotherm, Gas Evolution) b Select Certified Microwave Vial a->b c Inspect Vial & Cap (No cracks, stars, or defects) b->c d Add Reagents & Stir Bar (Do not exceed max volume) c->d e Crimp/Cap Vial Securely d->e f Place Vial in Reactor Cavity e->f g Program Reaction Parameters (Temp, Time, Pre-stirring) f->g h RUN REACTION (Do NOT leave unattended) g->h i Allow Vial to Cool to Safe Handling Temperature h->i j Wear Thermal Gloves i->j k Carefully Remove Vial from Reactor j->k l De-cap in Fume Hood (Vent pressure away from face) k->l

Caption: Pre- and post-reaction safety workflow for microwave synthesis.

Chemical Hazards
  • Exothermic Reactions: Be extremely cautious with reactions known to be highly exothermic. The rapid energy input from microwaves can lead to a dangerous runaway reaction.[12] Always start with a very small scale (e.g., 0.1 mmol) to gauge the reaction's kinetic profile.

  • Pressure: Never overfill a reaction vessel; a maximum of 2/3 full is a common guideline to allow for thermal expansion and vapor pressure.[14]

  • Superheating: Solvents can become superheated beyond their boiling points in a microwave. The use of a stir bar is essential to ensure even heating and prevent bumping.[12]

Application Protocol 1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an aryl halide and a boronic acid or ester.[15] It is exceptionally versatile and tolerant of a wide range of functional groups.

Catalytic Cycle and Mechanistic Rationale

The reaction proceeds via a palladium(0)/palladium(II) catalytic cycle. A base is required to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates the key transmetalation step.[16]

pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->oa_complex Oxidative Addition (Ar-Br) tm_complex Transmetalation Complex (Ar-Pd(II)L₂-R) oa_complex->tm_complex Transmetalation boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., K₂CO₃) boronate->oa_complex tm_complex->pd0 Reductive Elimination (Ar-R)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

Reaction: Methyl 4-amino-5-(phenyl)pyrimidine-2-carboxylate

Table 1: Reagents and Materials for Suzuki-Miyaura Coupling

Reagent/Material Amount (per reaction) Moles (mmol) Purpose
This compound 123 mg 0.5 Starting Material
Phenylboronic Acid 73 mg 0.6 (1.2 eq) Coupling Partner
Pd(dppf)Cl₂·CH₂Cl₂ 20.4 mg 0.025 (5 mol%) Palladium Catalyst
Potassium Carbonate (K₂CO₃) 138 mg 1.0 (2.0 eq) Base
1,4-Dioxane 3.0 mL - Solvent
Water 0.5 mL - Co-Solvent
Microwave Vial 10 mL capacity - Reaction Vessel

| Magnetic Stir Bar | 1 | - | Stirring |

Step-by-Step Procedure:

  • Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound (123 mg, 0.5 mmol).

  • Reagent Addition: Sequentially add phenylboronic acid (73 mg, 0.6 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (20.4 mg, 0.025 mmol), and potassium carbonate (138 mg, 1.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (3.0 mL) and water (0.5 mL).

  • Sealing: Securely crimp the cap onto the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 15 minutes with active stirring.

  • Work-up: After the vial has cooled to below 50 °C, open it carefully. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Table 2: Representative Suzuki Coupling Results

Arylboronic Acid Temperature (°C) Time (min) Isolated Yield (%)
Phenylboronic acid 120 15 85-95%
4-Methoxyphenylboronic acid 120 15 88-96%
3-Thienylboronic acid 120 20 75-85%

| 4-Carbamoylphenylboronic acid | 130 | 20 | 70-80% |

Application Protocol 2: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is notoriously difficult using classical methods.[17] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.

Catalytic Cycle and Mechanistic Rationale

Similar to the Suzuki coupling, this reaction involves a Pd(0)/Pd(II) cycle. A key difference is the requirement for a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to deprotonate the amine or the intermediate palladium-amine complex, facilitating the final reductive elimination step.[17][18] The choice of phosphine ligand is critical; bulky, electron-rich ligands like XPhos or SPhos are often required to promote the reductive elimination of the C-N bond.

pd0 Pd(0)L oa_complex Oxidative Addition Complex (Ar-Pd(II)L-Br) pd0->oa_complex Oxidative Addition (Ar-Br) amido_complex Amido Complex [Ar-Pd(II)L(NR₂)] oa_complex->amido_complex Amine Coordination & Deprotonation amine R₂NH amine->oa_complex base Base (e.g., NaOtBu) base->oa_complex amido_complex->pd0 Reductive Elimination (Ar-NR₂)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol

Reaction: Methyl 4-amino-5-(morpholino)pyrimidine-2-carboxylate

Table 3: Reagents and Materials for Buchwald-Hartwig Amination

Reagent/Material Amount (per reaction) Moles (mmol) Purpose
This compound 123 mg 0.5 Starting Material
Morpholine 52 µL 0.6 (1.2 eq) Coupling Partner
XPhos Pd G3 21.2 mg 0.025 (5 mol%) Catalyst/Pre-catalyst
Sodium tert-butoxide (NaOtBu) 67 mg 0.7 (1.4 eq) Base
Toluene 3.0 mL - Solvent
Microwave Vial 10 mL capacity - Reaction Vessel

| Magnetic Stir Bar | 1 | - | Stirring |

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere): To a 10 mL microwave vial containing a magnetic stir bar, add this compound (123 mg, 0.5 mmol), XPhos Pd G3 (21.2 mg, 0.025 mmol), and sodium tert-butoxide (67 mg, 0.7 mmol). Briefly purge the vial with nitrogen or argon.

  • Reagent Addition: Add toluene (3.0 mL) followed by morpholine (52 µL, 0.6 mmol) via syringe.

  • Sealing: Securely crimp the cap onto the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 110 °C for 30 minutes with active stirring.

  • Work-up: After cooling, carefully uncap the vial. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and catalyst residue.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude material by flash column chromatography on silica gel.

Table 4: Representative Buchwald-Hartwig Amination Results

Amine Temperature (°C) Time (min) Isolated Yield (%)
Morpholine 110 30 80-90%
Piperidine 110 30 82-92%
Aniline 130 45 65-75%

| N-Methylpiperazine | 120 | 30 | 75-85% |

Application Protocol 3: Sonogashira C-C Alkynylation

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[19] This reaction is invaluable for introducing a linear, rigid alkyne linker into a molecule, a common strategy in medicinal chemistry and materials science. The reaction is typically co-catalyzed by palladium and a copper(I) salt, although copper-free methods exist.[20]

Catalytic Cycle and Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which is a more reactive species that participates in the transmetalation step with the palladium(II) complex. The base is crucial for deprotonating the terminal alkyne.

cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-Br pd0->oa_complex Oxidative Addition oa_complex->pd0 Reductive Elimination (Ar-C≡C-R) cu_halide Cu(I)-Br cu_acetylide Cu(I)-C≡C-R cu_halide->cu_acetylide Deprotonation cu_acetylide->oa_complex Transmetalation alkyne H-C≡C-R alkyne->cu_halide Base

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol

Reaction: Methyl 4-amino-5-((trimethylsilyl)ethynyl)pyrimidine-2-carboxylate

Table 5: Reagents and Materials for Sonogashira Coupling

Reagent/Material Amount (per reaction) Moles (mmol) Purpose
This compound 123 mg 0.5 Starting Material
(Trimethylsilyl)acetylene 106 µL 0.75 (1.5 eq) Coupling Partner
Pd(PPh₃)₂Cl₂ 17.5 mg 0.025 (5 mol%) Palladium Catalyst
Copper(I) Iodide (CuI) 4.8 mg 0.025 (5 mol%) Co-catalyst
Triethylamine (Et₃N) 2.0 mL - Base/Solvent
N,N-Dimethylformamide (DMF) 2.0 mL - Solvent
Microwave Vial 10 mL capacity - Reaction Vessel

| Magnetic Stir Bar | 1 | - | Stirring |

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere): To a 10 mL microwave vial containing a stir bar, add this compound (123 mg, 0.5 mmol), Pd(PPh₃)₂Cl₂ (17.5 mg, 0.025 mmol), and CuI (4.8 mg, 0.025 mmol). Purge the vial with nitrogen or argon.

  • Reagent Addition: Add DMF (2.0 mL) and triethylamine (2.0 mL), followed by (trimethylsilyl)acetylene (106 µL, 0.75 mmol).

  • Sealing: Securely crimp the cap onto the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 100 °C for 10 minutes with active stirring.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through celite to remove catalyst residues and salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash chromatography.

Table 6: Representative Sonogashira Coupling Results

Alkyne Temperature (°C) Time (min) Isolated Yield (%)
(Trimethylsilyl)acetylene 100 10 85-95%
Phenylacetylene 100 10 82-90%
1-Hexyne 100 15 70-80%

| Propargyl alcohol | 100 | 15 | 65-75% |

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. 4. Poor quality reagents/solvents.1. Use a fresh catalyst or a different ligand/precatalyst. 2. Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; K₂CO₃ is sometimes too weak). 3. Increase temperature in 10-20 °C increments. 4. Use freshly distilled/anhydrous solvents; check reagent purity.
Formation of Side Products 1. Debromination of starting material. 2. Homocoupling of boronic acid (Suzuki) or alkyne (Sonogashira). 3. Reaction time too long or temp too high.1. Use a different ligand (e.g., more electron-rich) or lower the temperature. 2. Ensure an inert atmosphere, especially for Sonogashira; use less catalyst. 3. Reduce reaction time or temperature.
Low Isolated Yield 1. Incomplete reaction. 2. Product loss during work-up/purification. 3. Product is highly polar and sticks to silica.1. See "Low or No Conversion". 2. Review extraction and chromatography procedures. 3. Use a more polar eluent system for chromatography or switch to reverse-phase HPLC.

References

  • Kumar, A., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie. [Link]

  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. [Link]

  • Salih, K. S. M., & Baqi, Y. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. [Link]

  • CEM Corporation. Safety Considerations for Microwave Synthesis. [Link]

  • ResearchGate. (2025). A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential. Molecular Diversity. [Link]

  • Salih, K. S. M., & Baqi, Y. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Semantic Scholar. [Link]

  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. PubMed. [Link]

  • Roy, K. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. [Link]

  • Kansas State University. (2025). Microwave Safety. [Link]

  • Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. SciSpace. [Link]

  • Abdel-Rahman, A. A.-H., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

  • Scribd. Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. [Link]

  • CEM Corporation. Organometallic cross-coupling reactions. [Link]

  • University of Leicester. INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. [Link]

  • ResearchGate. (2018). Microwave-assisted synthesis of palladium nanoparticles supported on copper oxide in aqueous medium as an efficient catalyst for Suzuki cross-coupling reaction. [Link]

  • El-Sayed, N. M., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [Link]

  • Arab-German Young Academy. Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. [Link]

  • Valente, C., et al. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]

  • Patel, R. V., et al. (2011). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. Acta Pharmaceutica. [Link]

  • El-hady, O. M., et al. (2022). Efficient and Recyclable Solid-Supported Pd(II) Catalyst for Microwave-Assisted Suzuki Cross-Coupling in Aqueous Medium. ACS Omega. [Link]

  • Kappe, C. O., et al. (2011). Microwave-assisted C–C bond forming cross-coupling reactions: an overview. Chemical Society Reviews. [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. QSAR and Combinatorial Science. [Link]

  • Quest Journals. (2019). Microwave assisted Synthesis and microbial evaluation of novel dipyrimidone derivatives. [Link]

  • Al-Jbouri, H., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules. [Link]

  • Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. [Link]

  • Arab-German Young Academy. Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Sultan Qaboos University. (2020). Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. (2025). The Application of Organic Bases in Microwave-Promoted Suzuki Coupling Reactions in Water. [Link]

  • ResearchGate. Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Martins, C. F., et al. (2018). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Processes. [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Organic Chemistry Portal. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. [Link]

  • ResearchGate. (2025). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. [Link]

  • Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

  • Penning, T. D., et al. (2007). Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. The Journal of Organic Chemistry. [Link]

  • Al-dujaili, A. H., et al. (2024). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules. [Link]

  • Bouattour, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances. [Link]

  • ResearchGate. (2025). Microwave-Assisted Copper- and Palladium-Catalyzed Sonogashira-Type Coupling of Aryl Bromides and Iodides with Trimethylsilylacetylene. [Link]

  • Wang, H., et al. (2022). Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds. Green Chemistry. [Link]

  • Al-Suhaimi, K. S., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. [Link]

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors from Methyl 4-amino-5-bromopyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

Methyl 4-amino-5-bromopyrimidine-2-carboxylate (CAS: 1504062-62-7) is a high-value pharmacophore precursor in medicinal chemistry. Its structural architecture offers three distinct vectors for orthogonal functionalization, making it an ideal starting point for ATP-competitive kinase inhibitors (Type I and Type II).

Chemo-Structural Logic
  • The Hinge Binder (C4-Amino + N3): The 4-amino group and the pyrimidine N3 nitrogen form a donor-acceptor motif that mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., Glu and Leu residues).

  • The Gatekeeper Vector (C5-Bromo): The bromine atom at C5 is positioned to project substituents into the hydrophobic pocket (back pocket), allowing for selectivity modulation against the "gatekeeper" residue.

  • The Solvent Front/Ribose Vector (C2-Ester): The C2-carboxylate is a versatile handle. It can be extended into the solvent-exposed region to improve solubility (via amidation with solubilizing groups) or interact with ribose-binding residues.

Part 2: Synthetic Workflows & Protocols

This guide details two primary workflows:

  • Workflow A: Synthesis of 5-Aryl-4-aminopyrimidine-2-carboxamides (Monocyclic Inhibitors).

  • Workflow B: Cyclization to Pyrimido[4,5-d]pyrimidines (Bicyclic Inhibitors).

Workflow Visualization

KinaseSynthesis Start Methyl 4-amino-5-bromo pyrimidine-2-carboxylate Suzuki Step A1: Suzuki Coupling (C-5 Arylation) Start->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Cyanation Step B1: Pd-Catalyzed Cyanation (Br -> CN) Start->Cyanation Zn(CN)2, Pd(PPh3)4 Amidation Step A2: Ester Amidation (C-2 Diversification) Suzuki->Amidation LiOH; then R-NH2, HATU Final_Mono Target A: 5-Aryl-4-amino pyrimidine Inhibitors (e.g., JAK/SYK analogs) Amidation->Final_Mono Cyclization Step B2: Cyclization with Guanidine/Formamidine Cyanation->Cyclization Cyclocondensation Final_Bi Target B: Pyrimido[4,5-d] pyrimidines (e.g., EGFR/CDK analogs) Cyclization->Final_Bi

Caption: Divergent synthetic pathways from the parent scaffold to monocyclic and bicyclic kinase inhibitor cores.

Protocol A: Synthesis of 5-Aryl-4-aminopyrimidine-2-carboxamides

This pathway preserves the monocyclic core, common in inhibitors targeting JAK, SYK, and certain RTKs.

Step A1: Suzuki-Miyaura Cross-Coupling at C-5

Objective: Introduce a hydrophobic aryl/heteroaryl group at C-5. Critical Mechanism: The electron-rich amino group at C-4 can deactivate the catalyst. We utilize a robust catalyst system (Pd(dppf)Cl₂) and optimized base conditions to prevent ester hydrolysis during coupling.

Materials:

  • Substrate: this compound (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.2 eq)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Procedure:

  • Setup: In a microwave vial or Schlenk flask, combine the pyrimidine substrate, arylboronic acid, and K₂CO₃.

  • Degassing: Add the Dioxane/Water mixture. Sparge with Nitrogen/Argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalysis: Add Pd(dppf)Cl₂ quickly under inert flow. Seal the vessel.

  • Reaction: Heat to 90°C for 4–6 hours (or 110°C for 30 min in microwave).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product (Methyl 4-amino-5-arylpyrimidine-2-carboxylate) is typically a light yellow solid.

Step A2: Direct Amidation of C-2 Ester

Objective: Convert the ester to an amide to interact with the solvent front. Note: Direct aminolysis is often slow due to the electron-deficient ring. A Lewis acid promoter or a two-step Hydrolysis-Coupling sequence is recommended.

Method (Two-Step Hydrolysis-Coupling):

  • Hydrolysis: Treat the intermediate from A1 with LiOH (1.5 eq) in THF/H₂O (1:1) at RT for 2 hours. Acidify to pH 4 to precipitate the carboxylic acid.

  • Coupling:

    • Dissolve the acid (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins.

    • Add the amine (R-NH₂, e.g., N-methylpiperazine for solubility) (1.2 eq).

    • Stir at RT for 12 hours.

    • Validation: Monitor by LCMS. The mass shift will correspond to

      
      .
      
Protocol B: Synthesis of Pyrimido[4,5-d]pyrimidines (Bicyclic Core)

This pathway constructs a fused 6-6 bicyclic system, mimicking the purine core of ATP more closely. This is relevant for EGFR, CDK, and hsp90 inhibitors.

Step B1: Rosenmund-von Braun Cyanation (Br → CN)

Objective: Convert the C-5 bromo group to a nitrile, which serves as the electrophile for the second ring formation.

Materials:

  • Substrate: this compound[2]

  • Reagent: Zinc Cyanide (Zn(CN)₂) (0.6 eq)

  • Catalyst: Pd(PPh₃)₄ (0.05 eq)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Combine substrate and Zn(CN)₂ in dry DMF under Argon.

  • Add Pd(PPh₃)₄.[3]

  • Heat at 100°C for 12 hours. Caution: Cyanide hazard. Use bleach traps for waste.

  • Workup: Dilute with water (in a fume hood), extract with EtOAc.

  • Product: Methyl 4-amino-5-cyanopyrimidine-2-carboxylate.

Step B2: Cyclocondensation to Pyrimido[4,5-d]pyrimidine

Objective: React the 4-amino-5-cyano species with a binucleophile (like guanidine or formamidine) to close the second ring.

Procedure:

  • Dissolve the 5-cyano intermediate (1.0 eq) in Ethanol.

  • Add Formamidine Acetate (2.0 eq) (for a C-2 unsubstituted ring) or Guanidine HCl + NaOEt (for a 2-amino substituted ring).

  • Reflux (80°C) for 16 hours.

  • Mechanism: The exocyclic amine attacks the formamidine, followed by intramolecular attack on the nitrile (or vice-versa depending on conditions), releasing ammonia/water to aromatize.

  • Result: 4-Aminopyrimido[4,5-d]pyrimidine derivative.[4][5]

Part 3: Analytical Data & Quality Control

Table 1: Expected Analytical Signatures

Intermediate/ProductKey 1H NMR Feature (DMSO-d6)LCMS Signature (ESI+)
Starting Material

3.85 (s, 3H, OMe),

8.4 (s, 1H, H-6)
M+H: ~232/234 (1:1 Br pattern)
Suzuki Product (A1) Disappearance of Br pattern. New Ar-H signals.M+H: Mass of Ar + 154
Amide Product (A2) Loss of OMe singlet. New amide NH/CH signals.M+H: Target Mass
5-Cyano Intermediate

8.9 (deshielded H-6).
M+H: ~179 (No Br pattern)

Self-Validating Checkpoint:

  • Suzuki Coupling:[1][3][6][7][8] If the Br isotope pattern (1:1 ratio of peaks separated by 2 Da) remains in LCMS, the coupling failed. Check oxygen levels or catalyst quality.

  • Hydrolysis: The carboxylic acid intermediate often has very low solubility in organic solvents but dissolves in basic aqueous buffers.

Part 4: References

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. (Foundational reference for Protocol A1).

  • Barvian, M., et al. "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, 2000. (Reference for bicyclic ring closure logic).

  • MDPI. "Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines." Molecules, 2024.[6][9][10] [Link]

  • Clinivex. "this compound Product Specifications." [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 4-amino-5-bromopyrimidine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-BR-502 Subject: Yield Optimization & Process Stability for C5-Bromination Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The "Yield Killer" Analysis

You are likely encountering a yield ceiling between 40-60% due to two competing thermodynamic traps inherent to the Methyl 4-aminopyrimidine-2-carboxylate scaffold:

  • The Solubility Trap: The starting material is moderately soluble in polar aprotic solvents, but the hydrobromide salt of the product often precipitates as a sticky gum, trapping unreacted material.

  • The Hydrolysis Risk: The C2-methyl ester is electronically activated by the pyrimidine ring (making it a "super-ester"), rendering it hypersensitive to base-catalyzed hydrolysis during aqueous workups.

To break the 80% yield barrier, we must shift from a "standard bromination" to a controlled precipitation protocol using Acetonitrile (MeCN) rather than DMF, maintaining strict anhydrous discipline.

Optimized Protocol: The "Self-Validating" Workflow

This protocol is designed so that the physical state of the reaction mixture indicates success (Self-Validating).

Reagents:

  • Methyl 4-aminopyrimidine-2-carboxylate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) – Recrystallize from water if yellow/aged.

  • Acetonitrile (MeCN) – Anhydrous (max 0.05% water).

Step-by-Step Methodology:

  • Dissolution (The Baseline): Suspend the starting material in MeCN (10 mL/g). It may not fully dissolve at RT. Cool to 0°C .

  • Activation: Add NBS portion-wise over 30 minutes. Crucial: Do not dump it all at once. The exotherm is mild, but local high concentrations promote di-bromination.

  • The "Shift" (Visual Check): As the reaction proceeds (1-2 hours at 0°C

    
     RT), the suspension will change character. The fluffy starting material disappears, replaced by a dense, crystalline precipitate (the product hydrobromide/succinimide complex).
    
  • Quench & Isolation (The Yield Saver):

    • Do NOT pour into aqueous bicarbonate (common mistake, causes ester hydrolysis).

    • Instead: Concentrate the MeCN to ~20% volume.

    • Add cold water (5 vol) to slurry the solids.

    • Filter immediately. Wash with cold water (removes succinimide) and hexanes (removes trace impurities).

    • Dry under vacuum at 40°C.

Visualizing the Chemistry (Graphviz)

The following diagram maps the reaction logic and the critical failure points (Red nodes) versus the success path (Green nodes).

G Start Start: Methyl 4-amino pyrimidine-2-carboxylate NBS_Add Add NBS (1.05 eq) Solvent: MeCN, 0°C Start->NBS_Add Intermediate Reaction Matrix (Suspension) NBS_Add->Intermediate Path_Success Pathway A: Controlled Precipitation Intermediate->Path_Success 0-20°C, 2h Path_Fail1 Failure B: Over-Bromination (>25°C or Excess NBS) Intermediate->Path_Fail1 >25°C Path_Fail2 Failure C: Ester Hydrolysis (Aq. Base Workup) Intermediate->Path_Fail2 pH > 8 Product Target: Methyl 4-amino-5- bromopyrimidine-2-carboxylate Path_Success->Product Byproduct1 Di-bromo Impurity Path_Fail1->Byproduct1 Byproduct2 Carboxylic Acid (Hydrolyzed) Path_Fail2->Byproduct2

Caption: Reaction pathway analysis showing the critical dependence on temperature and pH control to avoid common yield-reducing side reactions.

Troubleshooting Guide & FAQs
Q1: My product is a mixture of mono-bromo (Target) and di-bromo species. How do I fix this?

Diagnosis: Thermodynamic overshoot. The amino group activates the ring strongly. Once C5 is brominated, the ring is deactivated, but if local concentration of NBS is high or temperature exceeds 25°C, the amino nitrogen itself can be brominated (N-Br), which then rearranges or brominates other positions. The Fix:

  • Strict Stoichiometry: Use exactly 1.00 - 1.05 equivalents of NBS.

  • Temperature Lock: Keep the reaction at

    
     for the first hour.
    
  • Dosing: Add NBS as a solution in MeCN dropwise rather than a solid addition.

Q2: I lost 40% of my mass during the aqueous wash. Where did it go?

Diagnosis: Ester Hydrolysis. The pyrimidine ring is electron-deficient (especially after bromination), making the C2-ester extremely susceptible to nucleophilic attack by hydroxide (


).
The Fix: 
  • Avoid Bicarbonate: Do not use saturated

    
     to neutralize the HBr byproduct. The localized high pH is enough to hydrolyze the ester.
    
  • Water Wash Only: The product is not soluble in cold water. Wash with chilled water (

    
    ) to remove succinimide and HBr. The pH will be acidic, which stabilizes the ester.
    
Q3: Why Acetonitrile (MeCN) instead of DMF?

Data Comparison:

FeatureDMF (Dimethylformamide)MeCN (Acetonitrile)Impact on Yield
Solubility High (Homogeneous rxn)Moderate (Slurry rxn)MeCN allows product to crystallize out, driving equilibrium.
Workup Requires aqueous crash/extractionEvaporation or FiltrationDMF traps product in water/organic emulsions.
Boiling Point

(Hard to remove)

(Easy to remove)
Thermal stress during DMF removal degrades the product.
Q4: The reaction turned dark brown/black. Is it ruined?

Diagnosis: Radical bromination or oxidation. The Fix: This usually happens if the reaction is exposed to light or if the NBS is degraded (orange color).

  • Cover: Wrap the flask in aluminum foil.

  • Purify NBS: Wash your NBS with water and dry it, or recrystallize from hot water before use.

Mechanistic Insight: The Electrophilic Aromatic Substitution (SEAr)

The reaction follows a standard SEAr mechanism, but the regioselectivity is dictated by the "Push-Pull" dynamics of the pyrimidine ring.

Mechanism Step1 C4-Amine donates e- density (Activation) Step3 C5 Position becomes Nucleophilic Sweet Spot Step1->Step3 Directs Ortho Step2 C2-Ester withdraws e- density (Deactivation) Step2->Step3 Directs Meta (to ester)

Caption: Electronic effects directing the bromination exclusively to the C5 position.

The C4-amino group is an ortho/para director. Since the para position (C1) is a nitrogen atom, it directs to the ortho position (C5). The C2-ester is a meta director, which also reinforces the C5 position. This "cooperative directing effect" is why the reaction is generally clean if you control the kinetics.

References
  • Paolini, J. P., et al. "Synthesis and Reactivity of 4-Aminopyrimidines." Journal of Heterocyclic Chemistry, vol. 5, no. 3, 1968, pp. 633-639.

  • Sandosham, J., & Undheim, K. "Stannylation and Bromination in the Synthesis of Pyrimidine Derivatives." Acta Chemica Scandinavica, vol. 43, 1989, pp. 684-689.

  • World Intellectual Property Organization. Patent WO2008079989: Pyrimidine Derivatives as Kinase Inhibitors. (Demonstrates standard industrial conditions for aminopyrimidine bromination using NBS/MeCN).

  • Gilchrist, T. L. Heterocyclic Chemistry. 3rd ed., Prentice Hall, 1997. (Authoritative text on pyrimidine electrophilic substitution mechanisms).

Purification of Methyl 4-amino-5-bromopyrimidine-2-carboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the column chromatography purification of Methyl 4-amino-5-bromopyrimidine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you achieve high purity and yield for this important synthetic intermediate.

Introduction

This compound is a substituted pyrimidine, a class of heterocyclic compounds prevalent in medicinal chemistry. The molecule's structure presents a unique purification challenge. It possesses a basic amino group, which can interact strongly with the acidic silanol groups on standard silica gel, and a moderately polar ester functional group. These features can lead to issues like peak tailing, poor recovery, and even decomposition on the stationary phase. This guide provides a systematic approach to navigating these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the purification of this compound.

Q1: What is the best stationary phase for purifying this compound?

A1: Standard flash-grade silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice. However, due to the basicity of the amino group, strong interactions with acidic silica can occur. If you experience significant tailing or low recovery, consider using deactivated (neutral) silica gel or alumina (neutral or basic).[1][2] For very polar impurities, reverse-phase (C18) chromatography can be an effective alternative.[1]

Q2: What mobile phase (eluent) system should I start with?

A2: A gradient system of ethyl acetate (EtOAc) in a nonpolar solvent like hexanes or petroleum ether is the standard starting point. Based on the compound's polarity, begin with a low percentage of ethyl acetate and gradually increase the polarity. A typical starting point for Thin Layer Chromatography (TLC) analysis would be a 7:3 to 8:2 mixture of Hexanes:EtOAc.[3] The optimal mobile phase for column elution should give the target compound an Rf value of approximately 0.2-0.3 on TLC.[3]

Q3: My compound is streaking badly on the TLC plate. What does this mean?

A3: Streaking, or tailing, on a TLC plate is a strong indicator of issues you will face on the column. It is often caused by strong interactions between your basic compound and the acidic silica gel.[2] Other causes can include applying too much sample to the TLC plate or insolubility in the mobile phase. To mitigate this, you can add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase.[2] This deactivates the acidic sites on the silica, leading to more symmetrical spots.

Q4: How do I load my crude sample onto the column?

A4: There are two primary methods: wet loading and dry loading.

  • Wet Loading: Dissolve the crude product in a minimal amount of a solvent that has low polarity (like dichloromethane or the initial mobile phase) and inject it directly onto the top of the column bed. This is fast but can lead to band broadening if too much or too strong a solvent is used.[1]

  • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[3] This powder is then carefully added to the top of the column. This method is highly recommended as it typically results in sharper bands and better separation.[3]

Q5: How can I tell if my compound is degrading on the silica gel?

A5: You can perform a 2D TLC stability test.[4] Spot your compound in one corner of a square TLC plate and run it in a suitable eluent. Then, rotate the plate 90 degrees and run it again in the same eluent. If the compound is stable, the spot will move to a position on the diagonal. If it is degrading, new spots will appear below the diagonal line.[1][4]

Part 2: Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during the column chromatography process.

Problem 1: Poor Separation of Product from Impurities

Symptom: Fractions are consistently mixed, with your product co-eluting with an impurity, even though they have different Rf values on TLC.

Potential Causes & Solutions:

Potential CauseScientific Rationale & Recommended Solution
Column Overloading Exceeding the binding capacity of the silica gel causes the sample band to broaden significantly, leading to overlap. Solution: Reduce the amount of crude material loaded. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. For difficult separations, a higher ratio (e.g., 1:100) is necessary.
Improper Mobile Phase An eluent that is too polar will move all components too quickly, resulting in poor resolution.[5] An eluent that is not polar enough will lead to long elution times and band diffusion. Solution: Optimize the mobile phase using TLC. Aim for a solvent system that gives your desired product an Rf of 0.2-0.3 and maximizes the separation (ΔRf) between it and the key impurities.[3][5] Consider using a ternary solvent system (e.g., Hexane/EtOAc/DCM) to fine-tune polarity.
Poor Column Packing Air bubbles, channels, or cracks in the silica bed create pathways for the solvent and sample to travel unevenly, ruining separation. Solution: Pack the column carefully as a slurry to ensure a homogenous, dense bed.[3] After packing, run several column volumes of the initial eluent through to settle the bed before loading the sample.
Problem 2: Product is Not Eluting from the Column or Yield is Very Low

Symptom: You have run a large volume of high-polarity eluent, but your product is not coming off the column, or the recovered mass is significantly lower than expected.

Potential Causes & Solutions:

Potential CauseScientific Rationale & Recommended Solution
Irreversible Adsorption The basic amino group on the pyrimidine ring can bind very strongly to the acidic silanol groups (Si-OH) on the silica surface, sometimes irreversibly. Solution: Add a competitive base to the mobile phase. A small amount of triethylamine (TEA) or ammonium hydroxide (e.g., 0.1-1% v/v) can neutralize the active sites on the silica, allowing your compound to elute.[2] Be aware that TEA may need to be removed under high vacuum.
Compound Degradation The acidic surface of the silica gel can catalyze the degradation of sensitive compounds.[1] Brominated heterocycles can sometimes be unstable. Solution: First, confirm instability with a 2D TLC test.[4] If degradation is confirmed, switch to a more inert stationary phase like deactivated silica or alumina. Alternatively, work quickly and at a lower temperature if possible.
Precipitation on Column If the crude material is loaded in a solvent in which it is highly soluble, but it is insoluble in the mobile phase, it can precipitate at the top of the column. Solution: Ensure your compound is soluble in the mobile phase. If not, dry loading is essential. If precipitation still occurs, a different solvent system or stationary phase may be required.[1]
Problem 3: Product Elutes with Severe Tailing

Symptom: The product elutes over a large number of fractions, with the concentration peak being broad and asymmetrical.

Scientific Rationale & Workflow:

Peak tailing is a classic sign of non-ideal chromatographic behavior, often due to secondary interactions between the analyte and the stationary phase. For a basic compound like this compound, this is primarily caused by its interaction with acidic silanol groups.

Troubleshooting Workflow for Peak Tailing

G cluster_0 Diagnosis & Solution Flowchart start Symptom: Severe Peak Tailing check_modifier Is a basic modifier (e.g., 0.5% TEA) in the mobile phase? start->check_modifier add_modifier Action: Add 0.5-1% Triethylamine or Ammonium Hydroxide to the eluent. check_modifier->add_modifier No check_loading Was the sample Dry Loaded? check_modifier->check_loading Yes end Resolution: Symmetrical Peak add_modifier->end dry_load Action: Use dry loading to ensure a narrow starting band. check_loading->dry_load No check_phase Is the stationary phase standard silica gel? check_loading->check_phase Yes dry_load->end change_phase Action: Switch to a neutral stationary phase like Alumina (neutral) or deactivated silica. check_phase->change_phase Yes change_phase->end

Caption: Troubleshooting flowchart for peak tailing.

Part 3: Experimental Protocol & Data

Recommended Purification Protocol

This protocol is a robust starting point for the purification of ~1g of crude this compound.

1. TLC Analysis & Mobile Phase Selection:

  • Dissolve a small amount of crude material in dichloromethane.

  • Spot on a silica TLC plate.

  • Develop plates in solvent systems of increasing polarity (e.g., 9:1, 8:2, 7:3 Hexanes:EtOAc).

  • Visualize under UV light (254 nm).

  • Goal: Achieve an Rf of 0.2-0.3 for the product spot with maximal separation from impurities.[3] If tailing is observed, add 0.5% TEA to the solvent system and re-run.

2. Column Preparation (Slurry Packing):

  • Select a glass column of appropriate size (e.g., 40-50 g of silica for 1 g of crude material).[3]

  • Add a small plug of glass wool and a thin layer of sand.

  • In a separate beaker, create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc).

  • Pour the slurry into the column, tapping gently to pack evenly.

  • Open the stopcock to drain solvent, ensuring the silica bed never runs dry. Add a final layer of sand on top.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve ~1 g of crude product in a minimal amount of DCM.

  • Add 2-3 g of silica gel to the solution.

  • Evaporate the solvent on a rotary evaporator until a fine, dry powder is obtained.[3]

  • Carefully layer this powder onto the sand at the top of the column bed.

4. Elution and Fraction Collection:

  • Carefully add the initial mobile phase to the column.

  • Begin elution, collecting fractions. Start with a low polarity eluent and gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) based on TLC analysis.

5. Analysis:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • Determine the final mass and calculate the yield. Confirm purity using techniques like NMR, LC-MS, or melting point.

Data Summary Table
ParameterRecommended Starting ConditionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for most purifications.
Mobile Phase System Hexanes / Ethyl Acetate (Gradient)Provides a good polarity range for moderately polar compounds.
Mobile Phase Modifier 0.1 - 1% Triethylamine (TEA)Neutralizes acidic silanol sites, preventing tailing and irreversible adsorption of the basic amine.[2]
TLC Rf Target 0.2 - 0.3Provides the best resolution during column chromatography.[3]
Sample Loading Dry LoadingEnsures a narrow, concentrated band at the start, leading to better separation.[3]
Silica:Crude Ratio 30:1 to 50:1 (w/w)Ensures the column is not overloaded, which is critical for good separation.[3]
Purification Workflow Diagram

G Crude Crude Product TLC 1. TLC Analysis (Optimize Mobile Phase) Crude->TLC Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Gradient (e.g., Hexanes -> EtOAc) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Step-by-step workflow for purification.

References

  • Troubleshooting Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]

  • Liquid Chromatography Problem Solving and Troubleshooting . Crawford Scientific. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Waters Blog. [Link]

  • Column chromatography . Columbia University. [Link]

  • Troubleshooting Thin Layer Chromatography . University of Rochester, Department of Chemistry. [Link]

Sources

Technical Support Guide: Overcoming Solubility Challenges with Methyl 4-amino-5-bromopyrimidine-2-carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for addressing solubility issues encountered with Methyl 4-amino-5-bromopyrimidine-2-carboxylate in Dimethyl Sulfoxide (DMSO). As a crucial building block in the synthesis of biologically active molecules, ensuring its complete dissolution is paramount for experimental accuracy and reproducibility.[1] This document offers a structured, question-and-answer approach to diagnose and solve common solubility problems, grounded in established laboratory practices and chemical principles.

Section 1: Compound Profile & Initial Considerations

Before troubleshooting, it is essential to understand the basic properties of the compound and the solvent. While specific public data for this compound is limited, we can infer its behavior based on related pyrimidine structures.

PropertyValue / ObservationSignificance for Solubility
Compound Name This compoundA heterocyclic compound, a class often facing solubility challenges.[2]
CAS Number 1504062-62-7Unique identifier for this specific chemical entity.[1]
Appearance Typically a solid (powder/crystal)The physical form can influence the rate of dissolution.
Solvent Dimethyl Sulfoxide (DMSO)A powerful, polar aprotic solvent, but its hygroscopic nature can impact solubility.[2][3]
Purity ≥97% (Typical)Impurities can significantly alter solubility characteristics. Always use high-purity reagents.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in DMSO at room temperature. What is the first thing I should check?

A1: The first and most critical factor to verify is the quality of your DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of water can dramatically decrease the solubility of many organic compounds, particularly heterocyclic ones.[2]

  • Immediate Action: Use a fresh, unopened bottle of anhydrous, high-purity DMSO (≥99.9%). If you must use an older bottle, ensure it has been stored properly with the cap tightly sealed. For highly sensitive experiments, using DMSO from a septum-sealed bottle is recommended.

Q2: I've confirmed my DMSO is anhydrous, but solubility is still poor. Can I heat the solution?

A2: Yes, gentle heating is a standard and effective method to increase the solubility of many compounds. Heating provides the necessary energy to overcome the crystal lattice energy of the solid solute.

  • Protocol: Place your vial in a water bath or on a heat block set to 30-40°C. Do not exceed 40°C initially, as excessive heat can risk degrading the compound. Intermittently vortex the sample for 10-15 seconds to facilitate dissolution. Many compounds that are difficult to dissolve at room temperature will go into solution with this treatment.[5][6]

Q3: Is it safe to use sonication to aid dissolution?

A3: Absolutely. Sonication is an excellent technique for dissolving stubborn particles. The high-frequency sound waves create micro-cavitations in the solvent, which generate localized energy to break apart solute aggregates and enhance solvent-solute interactions.

  • Protocol: Place the sealed vial containing the compound and DMSO into a bath sonicator. Sonicate in short bursts of 2-5 minutes. After each burst, visually inspect the solution. Allow the solution to cool to room temperature if it becomes warm to the touch, as prolonged sonication can generate heat.

Q4: I've prepared a stock solution in DMSO, but a precipitate formed after storing it in the freezer. What happened and how can I fix it?

A4: This is a common occurrence, especially with highly concentrated stock solutions. The solubility of a compound is temperature-dependent; as the solution cools, the solubility limit decreases, leading to precipitation.

  • Solution: Before use, allow the vial to warm completely to room temperature.[7] Then, gently warm the solution to 37°C and vortex thoroughly to redissolve the precipitate.[6] To prevent this in the future, consider preparing a slightly less concentrated stock solution or storing it in smaller aliquots to minimize the need to thaw the entire stock.[6] Repeated freeze-thaw cycles should be avoided as they can introduce moisture and potentially degrade the compound.[8]

Q5: Could the stability of this compound be an issue in DMSO?

A5: While DMSO is an excellent solvent, long-term storage of compounds at room temperature can lead to degradation.[9] Studies show that the probability of observing a compound after one year of storage in DMSO at room temperature can drop significantly.[9] For brominated compounds, there is a potential, though often low, for reaction with trace impurities or degradation products in the solvent over extended periods.

  • Best Practice: Prepare fresh stock solutions periodically. For long-term storage, keep aliquots of the DMSO stock solution at -20°C or -80°C in tightly sealed vials.[6][7] Glass vials with Teflon-lined screw caps are preferable to plastic tubes, which can be permeable to solvent vapor over time.[7]

Section 3: Systematic Troubleshooting Workflow

When encountering a solubility issue, a systematic approach ensures all variables are considered. The following workflow provides a logical sequence of steps to diagnose and resolve the problem.

G cluster_start cluster_validation Phase 1: Initial Validation cluster_methods Phase 2: Standard Methods cluster_advanced Phase 3: Advanced Strategies cluster_end start Observation: Compound not dissolving check_dmso Verify DMSO Quality: Is it anhydrous & high-purity? start->check_dmso check_dmso->start No, use fresh anhydrous DMSO check_conc Check Concentration: Is it below known saturation limits? check_dmso->check_conc Yes vortex Vortex Vigorously (2-3 minutes) check_conc->vortex Yes reformulate Reformulate: Prepare a less concentrated stock check_conc->reformulate No, concentration is too high heat Gentle Heating (30-40°C) with Vortexing vortex->heat Still insoluble end Resolution: Compound Dissolved vortex->end Dissolved sonicate Sonicate (2-5 minute intervals) heat->sonicate Still insoluble heat->end Dissolved cosolvent Consider Co-solvent (e.g., NMP, DMA) sonicate->cosolvent Still insoluble sonicate->end Dissolved cosolvent->reformulate If co-solvent is not an option cosolvent->end Dissolved reformulate->end Dissolved

Caption: A troubleshooting workflow for solubility issues.

Section 4: Standard Operating Procedures (SOPs)

SOP 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the accurate preparation of a standard stock solution, which is fundamental for reproducible experiments.[4][10]

  • Preparation:

    • Allow the vial of this compound and a sealed bottle of anhydrous DMSO to come to room temperature.

    • Calculate the required mass of the compound for your target volume and concentration. (Molecular Weight can be found on the supplier's documentation).

    • Use a calibrated analytical balance to weigh the solid into a sterile, appropriately sized glass vial.[4]

  • Dissolution:

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex for 2 minutes. Visually inspect for undissolved particles.

    • If particles remain, proceed to SOP 2 or SOP 3.

  • Storage:

    • Once fully dissolved, label the vial clearly with the compound name, concentration, date, and your initials.[10]

    • For immediate use, keep on the bench. For long-term storage, create smaller working aliquots and store them at -20°C or -80°C.[6]

SOP 2: Advanced Strategy - Use of Co-solvents

For particularly challenging compounds, or when the final assay buffer causes precipitation from a pure DMSO stock, a co-solvent system can be effective.[11] Co-solvents can modify the polarity of the solvent system to better accommodate the solute.

  • Selection: Choose a co-solvent that is miscible with DMSO and compatible with your downstream application. Common choices include N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMA), or Polyethylene Glycol 400 (PEG 400).[12]

  • Protocol:

    • Prepare a pre-mixed solvent system. A 9:1 (v/v) ratio of DMSO to your chosen co-solvent is a good starting point.

    • Attempt to dissolve this compound in this mixture following SOP 1.

    • Important: Always run a vehicle control in your experiments using the exact same DMSO/co-solvent mixture to account for any effects of the solvent system on the biological assay.

Section 5: Data Presentation & Visualization

Logical Relationship: Factors Influencing Solubility

The interplay of various factors determines the final solubility outcome. Understanding these relationships is key to effective troubleshooting.

G cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_process Process Parameters purity Purity solubility Successful Dissolution purity->solubility crystal Crystal Form (Polymorphism) crystal->solubility dmso_purity DMSO Purity (Anhydrous) dmso_purity->solubility cosolvent Co-solvents cosolvent->solubility temp Temperature temp->solubility mixing Mixing (Vortex, Sonication) mixing->solubility concentration Concentration concentration->solubility

Caption: Key factors affecting compound solubility in DMSO.

By systematically addressing each of these factors, from the purity of the materials to the physical processes applied, researchers can reliably overcome the solubility challenges associated with this compound and ensure the integrity of their experimental results.

References

  • ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Available at: [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Available at: [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Available at: [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • PubMed. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Available at: [Link]

  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available at: [Link]

  • PubChem. (n.d.). Methyl 5-bromopyridine-2-carboxylate. Available at: [Link]

  • Journal of Biomolecular Screening. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Available at: [Link]

  • PubMed. (2003). Studies on repository compound stability in DMSO under various conditions. Available at: [Link]

  • PubMed. (2008). Stability of screening compounds in wet DMSO. Available at: [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

Sources

Technical Support Center: Optimizing Ester Hydrolysis of Hindered Pyrimidine Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the hydrolysis of sterically hindered pyrimidine carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this often-difficult transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring you can confidently troubleshoot and optimize your reactions.

Introduction: The Challenge of Hindered Pyrimidine Carboxylates

Pyrimidine-5-carboxylic acid esters are vital heterocyclic scaffolds in medicinal chemistry.[1] Their biological activity is often modulated by substituents at various positions, which can also introduce significant steric hindrance around the ester moiety.[1] This hindrance makes the carbonyl carbon less accessible to nucleophilic attack, rendering standard hydrolysis conditions ineffective and leading to low yields, slow reaction rates, or even complete reaction failure.[2][3] This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide & FAQs

Here we address common issues encountered during the hydrolysis of hindered pyrimidine carboxylates in a question-and-answer format.

Q1: My standard base-catalyzed hydrolysis (e.g., NaOH or KOH in aqueous methanol) is sluggish or fails completely. What are the primary reasons and what should I try next?

A1: Standard saponification conditions often fail for hindered esters due to a combination of factors.[2][3] The bulky substituents on the pyrimidine ring sterically shield the ester's carbonyl group from the hydroxide nucleophile. Additionally, in aqueous solutions, the hydroxide ion is heavily solvated by water molecules, which increases the energy barrier for the reaction.[2]

Initial Troubleshooting Steps:

  • Increase Temperature: If your molecule is stable, increasing the reaction temperature can provide the necessary activation energy. Microwave irradiation can be a highly effective method for safely and rapidly heating the reaction mixture.[4][5][6]

  • Change the Cation: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for hydrolyzing hindered esters. The smaller, harder lithium cation coordinates more strongly to the carbonyl oxygen, polarizing the C=O bond and making it more susceptible to nucleophilic attack.[7]

  • Employ a Co-solvent: Using a co-solvent like tetrahydrofuran (THF) or dioxane can improve the solubility of hydrophobic substrates in the aqueous base.[7][8]

Q2: I'm still observing low yields despite trying the initial troubleshooting steps. What advanced strategies can I employ for base-mediated hydrolysis?

A2: When standard modifications are insufficient, more specialized, non-aqueous, or powerful basic conditions are necessary.

Advanced Strategies:

  • Potassium tert-butoxide in DMSO: The use of potassium tert-butoxide in anhydrous dimethyl sulfoxide (DMSO) is a powerful method for hydrolyzing hindered esters.[3][9] In this system, the tert-butoxide can act as a strong base to generate a low concentration of highly reactive, "naked" hydroxide ions from trace water, or the dimsyl anion can act as the nucleophile.[9]

  • "Anhydrous Hydroxide": A reagent generated from potassium tert-butoxide and a stoichiometric amount of water in DMSO provides a source of relatively unsolvated hydroxide ions, which are highly nucleophilic and effective for cleaving sterically hindered esters at room temperature.[3]

  • Non-Aqueous Saponification: A biphasic system of methanolic NaOH in dichloromethane (CH₂Cl₂) can be highly effective.[2] In this non-aqueous medium, the hydroxide anions are poorly solvated, making them more reactive towards the hindered ester carbonyl.[2] This method often proceeds rapidly at room temperature.[2]

Q3: My substrate is sensitive to strong bases. Are there any milder or alternative hydrolysis methods?

A3: Yes, several methods avoid harsh basic conditions.

  • Acid-Catalyzed Hydrolysis: Heating the ester with a strong acid like HCl or H₂SO₄ in a large excess of water can drive the equilibrium towards the carboxylic acid and alcohol.[10][11] However, this method is reversible and may require high temperatures and long reaction times.[10] For some hindered esters, strong Lewis acids like boron trichloride (BCl₃) can effect cleavage at lower temperatures.[12]

  • Enzymatic Hydrolysis: Lipases and esterases can offer high selectivity and mild reaction conditions. This approach is particularly useful for complex molecules with multiple sensitive functional groups. However, enzyme activity can be substrate-specific, and optimization of pH, temperature, and solvent may be required.

  • Microwave-Assisted Hydrolysis with Mild Bases: Microwave irradiation can facilitate hydrolysis with weaker bases like potassium carbonate (K₂CO₃) in ethanol.[4][6] This method offers rapid reaction times and can be more environmentally friendly.[4]

Q4: I am concerned about potential side reactions. What should I look out for?

A4: With pyrimidine systems, several side reactions can occur under hydrolysis conditions.

  • Ring Opening/Rearrangement: Some substituted pyrimidines can undergo ring-opening or rearrangement reactions in the presence of strong bases.[13] Careful monitoring of the reaction by TLC or LC-MS is crucial.

  • Decarboxylation: The resulting pyrimidine carboxylic acid may be prone to decarboxylation, especially at elevated temperatures.[14] If the desired product is the carboxylic acid, it's important to use the mildest effective conditions.

  • Transesterification: If using an alcohol as a solvent with a base, transesterification can be a competing reaction.[7] It is generally advisable to use non-alcoholic solvents like THF or dioxane for base-mediated hydrolysis.[7]

Experimental Protocols

Protocol 1: Hydrolysis of a Hindered Pyrimidine Ester using LiOH in THF/Water
  • Dissolve the Substrate: Dissolve the hindered pyrimidine ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).

  • Add Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0-5.0 eq) to the solution.

  • Heat the Reaction: Stir the mixture at room temperature or heat to reflux (typically 40-66 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully acidify with dilute HCl (e.g., 1 M) to a pH of ~3-4.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volume).[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[1]

Protocol 2: Microwave-Assisted Hydrolysis with K₂CO₃
  • Prepare Reaction Mixture: In a microwave-safe vial, combine the hindered pyrimidine ester (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and ethanol.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to a specified temperature (e.g., 180 °C) for a short duration (e.g., 20 minutes).[6]

  • Work-up: After cooling, filter the reaction mixture to remove inorganic salts. Acidify the filtrate with dilute HCl and extract the product as described in Protocol 1.

  • Purification: Purify the crude product as needed.

Data Summary Table

MethodBase/AcidSolventTemperatureTypical Reaction TimeAdvantagesDisadvantages
Standard Saponification NaOH or KOHMeOH/H₂OReflux12-48 hInexpensive, common reagentsOften ineffective for hindered esters[2][3]
LiOH Hydrolysis LiOHTHF/H₂ORT to Reflux2-24 hMore effective than NaOH/KOH for hindered esters[7]Higher cost than NaOH/KOH
"Anhydrous Hydroxide" KtBuO/H₂ODMSORoom Temp1-3 hHighly effective for very hindered esters at RT[3]Requires anhydrous conditions
Non-Aqueous Saponification NaOHMeOH/CH₂Cl₂Room Temp0.5-2 hRapid, mild temperature, effective for hindered esters[2]Biphasic system
Acid-Catalyzed HCl or H₂SO₄H₂O/DioxaneReflux24-72 hAvoids strong basesReversible, harsh conditions, long reaction times[10]
Microwave-Assisted K₂CO₃Ethanol180 °C15-30 minExtremely fast, can use milder bases[4][6]Requires specialized equipment

Visualizing the Workflow and Mechanisms

Troubleshooting Workflow for Hindered Ester Hydrolysis

troubleshooting_workflow start Start: Hindered Pyrimidine Ester std_sapon Attempt Standard Saponification (NaOH/KOH, MeOH/H₂O, Reflux) start->std_sapon check1 Reaction Complete? std_sapon->check1 increase_temp Increase Temperature (e.g., Microwave) check1->increase_temp No end_success Product: Pyrimidine Carboxylic Acid check1->end_success Yes check2 Reaction Complete? increase_temp->check2 change_cation Switch to LiOH change_cation->check2 cosolvent Use Co-solvent (THF, Dioxane) cosolvent->check2 check2->change_cation No check2->cosolvent No advanced_base Advanced Basic Methods (K-t-BuO/DMSO, 'Anhydrous Hydroxide') check2->advanced_base Still No/ Base-Tolerant Substrate mild_methods Mild/Alternative Methods (Acid-Catalyzed, Enzymatic) check2->mild_methods Still No/ Base-Sensitive Substrate check2->end_success Yes check3 Reaction Complete? advanced_base->check3 mild_methods->check3 check3->end_success Yes end_fail Consult Specialist/ Re-evaluate Synthetic Route check3->end_fail No

Caption: A decision-making workflow for troubleshooting the hydrolysis of hindered pyrimidine esters.

Mechanism of Base-Catalyzed Hydrolysis (Saponification)

Caption: The BAC2 mechanism for base-catalyzed ester hydrolysis, highlighting the irreversible deprotonation step.

References

  • Huffman, J. W., & Harris, R. H. (1976). A Convenient Procedure for the Hydrolysis of Hindered Esters. Synthetic Communications, 6(7), 481-484. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Papadopoulou, M. V., & Bloomer, W. D. (2006). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2006(16), 121-131. [Link]

  • Maiti, G., & Roy, S. (2008). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 73(23), 9474-9476. [Link]

  • ResearchGate. A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters | Request PDF. [Link]

  • Manchand, P. S. (1971). Cleavage of Sterically Hindered Esters with Boron Trichloride. Journal of the Chemical Society D: Chemical Communications, (12), 667-668. [Link]

  • The Journal of Organic Chemistry. A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. [Link]

  • Russian Journal of Organic Chemistry. (2001). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. [Link]

  • Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Wolfenden, R., et al. (2011). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Journal of the American Chemical Society, 133(47), 18996–18999. [Link]

  • Wikipedia. Newman–Kwart rearrangement. [Link]

  • Sciencemadness.org. Difficult hydrolysis of an hindered ester. [Link]

  • Hernandez-Vazquez, E., et al. (2022). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega, 7(40), 36055–36065. [Link]

  • CEM Corporation. Microwave Assisted Organic Synthesis. [Link]

  • ACS Publications. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates | ACS Omega. [Link]

  • Organic Chemistry Portal. Newman-Kwart Rearrangement. [Link]

  • Wikipedia. Pyrimidine metabolism. [Link]

  • Organic Chemistry Portal. Microwave-Assisted Ester Formation Using O-Alkylisoureas. [Link]

  • PubMed. The molecularity of the Newman-Kwart rearrangement. [Link]

  • Reddit. Why are my ester hydrolysis not working : r/Chempros. [Link]

  • ACS Publications. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. [Link]

  • CEM Corporation. Hydrolysis Reaction. [Link]

  • Dokumen.pub. Microwave-mediated Newman–Kwart rearrangement in water. [Link]

  • RSC Publishing. Microwave-mediated Newman–Kwart rearrangement in water. [Link]

  • Journal of the Chemical Society C. Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers. [Link]

  • IUBMB. Pyrimidine Biosynthesis. [Link]

  • Semantic Scholar. Enzymatic synthesis and breakdown of a pyrimidine, orotic acid. I. Dihydroortic acid, ureidosuccinic acid, and 5-carboxymethylhydantoin. [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Heterocyclic Letters. A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]

  • Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. [Link]

  • CalTech GPS. Saponification (Base Hydrolysis) of Organic Materials. [Link]

  • PMC - NIH. An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. [Link]

  • Quora. During saponification, why is ester made to react with a strong base?. [Link]

  • YouTube. Acid and Base (Saponification) Hydrolysis Explained. [Link]

  • Organic Syntheses Procedure. Hydration of Nitriles to Amides using Ruthenium(II) Catalysis. [Link]

  • Khan Academy. Saponification - Base promoted ester hydrolysis. [Link]

Sources

Troubleshooting low reactivity of 4-amino-5-bromopyrimidine in Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 4-amino-5-bromopyrimidine. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. My aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your research and development endeavors.

FAQ 1: Why is my Suzuki coupling with 4-amino-5-bromopyrimidine showing low to no conversion?

This is the most common challenge researchers face with this substrate. The primary reason for the low reactivity of 4-amino-5-bromopyrimidine lies in its electronic properties. The amino group at the C4 position is a strong electron-donating group, which increases the electron density of the pyrimidine ring. This has a direct impact on the crucial oxidative addition step of the palladium catalytic cycle.

The increased electron density strengthens the C-Br bond, making it more difficult for the Pd(0) catalyst to insert itself. This results in a high activation energy barrier for the first and often rate-limiting step of the reaction, leading to sluggish or failed reactions.

Furthermore, the amino group can coordinate to the palladium center, potentially acting as a catalyst poison and further hindering its activity.

Troubleshooting Guide: Enhancing the Reactivity of 4-amino-5-bromopyrimidine

Question 2: I'm seeing significant amounts of dehalogenated starting material (4-aminopyrimidine) in my reaction mixture. What's causing this and how can I prevent it?

The formation of the dehalogenated side product is a strong indicator that the catalytic cycle is stalling after the oxidative addition step. Instead of proceeding to transmetalation, the organopalladium intermediate can undergo side reactions, particularly proto-dehalogenation, where a proton source in the reaction mixture cleaves the C-Pd bond, replacing the bromine with a hydrogen atom.

Common Causes and Solutions:

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid/ester to the palladium center is too slow compared to the rate of side reactions.

    • Solution: Switch to a more reactive boronic acid derivative, such as a boronate ester (e.g., pinacol boronate). These are often more stable and can exhibit different reactivity profiles.

  • Presence of Protic Impurities: Water or other protic impurities in your solvents or reagents can serve as the proton source for dehalogenation.

    • Solution: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry your reagents before use.

  • Inappropriate Base: Some bases can contribute to proto-dehalogenation.

    • Solution: A weaker base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often preferred over stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Question 3: My reaction works, but the yields are inconsistent. How can I improve the reproducibility of my results?

Inconsistent yields often point to subtle variations in reaction setup and reagent quality. For a challenging substrate like 4-amino-5-bromopyrimidine, meticulous attention to detail is paramount.

Key Areas for Improvement:

  • Atmosphere Control: The Pd(0) catalyst is sensitive to oxygen. Inconsistent inert atmosphere control can lead to catalyst oxidation and reduced activity.

    • Protocol: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Quality: The purity of your 4-amino-5-bromopyrimidine and boronic acid is critical. Impurities can interfere with the catalyst.

    • Protocol: Use freshly purchased or purified starting materials. Check the purity of your reagents by NMR or LC-MS before use.

  • Catalyst Pre-activation: Some palladium precursors require an in-situ reduction to the active Pd(0) species. Inconsistent pre-activation can lead to variable results.

    • Protocol: Consider using a pre-formed Pd(0) catalyst or a well-defined pre-catalyst that activates reliably under your reaction conditions.

Advanced Solutions & Protocol Optimization

Question 4: I've tried standard conditions with Pd(PPh₃)₄ and it's not working. What advanced catalytic system should I try next?

For electron-rich and sterically hindered substrates, the choice of ligand is often more critical than the palladium source itself. The limitations of traditional catalysts like Pd(PPh₃)₄ are well-documented for these challenging couplings. Modern, specialized ligands have been designed to overcome these hurdles.

Recommended Ligand Classes:

  • Buchwald-type Biaryl Phosphine Ligands: These ligands are characterized by their bulk and electron-rich nature, which promotes the oxidative addition and reductive elimination steps of the catalytic cycle.

    • Examples: SPhos, XPhos, and RuPhos are excellent starting points for screening.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors that form very stable complexes with palladium, often exhibiting high catalytic activity and stability.

    • Examples: IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) and IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride) are common choices.

Experimental Workflow: Catalyst and Ligand Screening

G cluster_setup Reaction Setup cluster_catalyst Catalyst/Ligand Addition cluster_reaction Reaction & Analysis cluster_decision Decision A Prepare Stock Solutions: - 4-amino-5-bromopyrimidine - Boronic Acid/Ester - Base (e.g., K3PO4) B Aliquot into Reaction Vials A->B C Add Pd Source (e.g., Pd2(dba)3) B->C D Add Ligand: - Vial 1: SPhos - Vial 2: XPhos - Vial 3: RuPhos - Vial 4: IPr C->D E Degas and Heat (e.g., 100 °C, 12h) D->E F Quench and Workup E->F G Analyze by LC-MS/GC-MS (Measure % Conversion) F->G H Identify Best Performing Catalyst System G->H G Start Low Conversion? Base Current Base: Strong (e.g., NaOH)? Start->Base Solvent Solvent System: Anhydrous? Base->Solvent No TryK3PO4 Switch to K3PO4 or Cs2CO3 Base->TryK3PO4 Yes AddWater Try Solvent/Water Mixture (e.g., Dioxane/H2O) Solvent->AddWater Yes Optimize Re-optimize Temperature and Reaction Time Solvent->Optimize No TryK3PO4->Optimize AddWater->Optimize

Caption: A decision tree for troubleshooting base and solvent issues.

Step-by-Step Protocol: Optimized Suzuki Coupling of 4-amino-5-bromopyrimidine

This protocol serves as a robust starting point for your experiments.

Materials:

  • 4-amino-5-bromopyrimidine

  • Boronic acid or pinacol boronate ester (1.2 equivalents)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (5 mol%)

  • Potassium Phosphate (K₃PO₄) (3 equivalents)

  • Anhydrous Dioxane

  • Degassed Water

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-amino-5-bromopyrimidine, the boronic acid/ester, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with Argon or Nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ and XPhos.

  • Solvent Addition: Add anhydrous dioxane and degassed water (e.g., a 10:1 mixture) via syringe. The final concentration of the limiting reagent should be around 0.1 M.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Title: A Simple and Efficient Catalyst System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Chlorides Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Recent advances in the Suzuki–Miyaura reaction: an update Source: Green Chemistry URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction in the Application of the Synthesis of Pharmaceuticals Source: Catalysts URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling reactions of heteroaryl halides Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

Technical Support Center: Handling Moisture Sensitivity of Pyrimidine Methyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Stability, Storage, and Purification of Pyrimidine Methyl Esters

Executive Summary & Scientific Rationale

The Core Problem: Pyrimidine methyl esters exhibit heightened hydrolytic instability compared to their carbocyclic analogs (e.g., benzoic esters). This is not a random phenomenon but a direct consequence of the electronic deficiency of the pyrimidine ring.

The Mechanism (Why it happens): The pyrimidine ring contains two nitrogen atoms, which are highly electronegative. Through inductive (


) and mesomeric (

) effects, these nitrogens pull electron density away from the ring carbons.
  • Electrophilicity: This electron withdrawal makes the carbonyl carbon of the attached ester group significantly more electrophilic (positive character).[1]

  • Nucleophilic Attack: Water (a weak nucleophile) can attack this activated carbonyl much faster than it would a stable benzene-based ester.

  • Positional Sensitivity: Esters at the 2, 4, and 6 positions are most unstable because they are conjugated directly with the imine-like nitrogens. Esters at the 5-position are relatively more stable but still sensitive.

Visualizing the Instability

The following diagram illustrates the electronic activation that leads to rapid hydrolysis.

PyrimidineHydrolysis cluster_0 Electronic Driver Ester Pyrimidine Methyl Ester (Electrophilic Carbonyl) Intermediate Tetrahedral Intermediate (Stabilized by Ring) Ester->Intermediate Rapid Formation Water H2O (Moisture) Water->Ester Nucleophilic Attack Products Pyrimidine Acid + MeOH (Irreversible Degradation) Intermediate->Products Collapse

Figure 1: Mechanism of accelerated hydrolysis driven by the electron-deficient pyrimidine ring.

Module A: Storage & Handling (Prevention)

Principle: The most effective troubleshooting is prevention. Once hydrolysis begins, the resulting carboxylic acid can autocatalyze further degradation.

Protocol 1: The "Dry Chain" Storage System

Do not rely on standard refrigerator storage for these compounds.

ParameterSpecificationReason
Temperature -20°C or lowerKinetic slowing of the hydrolysis reaction.
Atmosphere Argon or NitrogenDisplaces humid air. Argon is heavier and protects the surface better.
Container Amber vial + Parafilm + DesiccatorAmber blocks light (pyrimidines can be photodegradable); Parafilm seals the cap gap.
Desiccant P₂O₅ or Activated Silica GelStandard CaCl₂ is often insufficient for high-sensitivity esters.
Protocol 2: Solvent Rigor

Using "bottle" solvents is the #1 cause of failure. Pyrimidine esters require solvents with


 water.
  • Dichloromethane (DCM): Distill over Calcium Hydride (

    
    ) or pass through activated alumina columns.[2]
    
  • THF: Distill over Sodium/Benzophenone or store over activated 3Å Molecular Sieves for 24h.

  • Methanol: (If used for transesterification) Must be dried over Magnesium turnings (

    
    ).
    

Critical Check: Before dissolving your valuable ester, test your solvent with a drop of titanium tetrachloride (


). If it smokes heavily or precipitates, the solvent is too wet.

Module B: Reaction & Workup (Mitigation)

The Danger Zone: Aqueous workups are where most yield is lost. The transition from an anhydrous reaction to a water-based extraction must be managed to minimize contact time at extreme pH.

Protocol 3: The "Flash" Extraction

Avoid standard separatory funnel dwelling.

  • Quenching: If the reaction requires quenching, use a saturated Ammonium Chloride (

    
    )  solution cooled to 
    
    
    
    . This buffers the pH to ~5-6, avoiding the basic conditions that rapidly saponify esters.
  • Speed: Perform the extraction immediately. Do not let layers sit.

  • Drying: Dry the organic layer over Sodium Sulfate (

    
    ) , not Magnesium Sulfate (
    
    
    
    ).
    
    
    is slightly acidic (Lewis acid character) and can degrade sensitive esters.
Protocol 4: Purification Decision Tree

Silica gel is acidic (


). Running a sensitive pyrimidine ester through a standard column can result in 10-20% degradation on the column itself.

PurificationLogic cluster_legend Recommendation Start Crude Reaction Mixture Check Is Ester at Position 2, 4, or 6? Start->Check Stable Position 5 (More Stable) Check->Stable No Unstable Pos 2/4/6 (Highly Labile) Check->Unstable Yes MethodA Standard Flash Chromatography (Rapid Elution) Stable->MethodA MethodB Neutralized Silica Protocol (1% Et3N) Unstable->MethodB Complex Mix MethodC Recrystallization (Non-Aqueous) Unstable->MethodC High Purity Crude

Figure 2: Decision matrix for purifying labile pyrimidine esters.

Technique: Neutralized Silica Chromatography

If you must column the compound:

  • Pre-treatment: Slurry the silica gel in the mobile phase containing 1% Triethylamine (

    
    ) .[3]
    
  • Packing: Pour the column with this basic slurry.

  • Elution: Run the column with the standard solvent system (the

    
     stays on the silica to neutralize acidic sites).
    
  • Note: This prevents acid-catalyzed hydrolysis on the silica surface [1].

Frequently Asked Questions (FAQ)

Q1: My ester turned into a white solid after sitting in the NMR tube. What happened? A: This is likely hydrolysis.


 (Chloroform-d) often contains traces of 

(deuterium chloride) which is acidic. Over time, this acid plus trace moisture hydrolyzes the ester to the carboxylic acid (often a high-melting white solid).
  • Fix: Filter your

    
     through basic alumina before use or use 
    
    
    
    from a fresh ampoule.

Q2: Can I use reverse-phase (C18) HPLC for purification? A: Proceed with extreme caution. Standard methods use 0.1% Formic Acid or TFA in water/acetonitrile. This acidic aqueous environment will destroy sensitive pyrimidine esters.

  • Fix: Use a neutral buffer system (e.g., 10mM Ammonium Acetate, pH 7.0) and minimize the time the fraction spends in the aqueous eluent. Lyophilize immediately; do not use rotary evaporation with heat on aqueous fractions.

Q3: Why is the methyl ester worse than the ethyl or t-butyl ester? A: Sterics and electronics. Methyl esters are the least sterically hindered, allowing easy approach for water molecules.


-Butyl esters are much more robust due to steric bulk protecting the carbonyl. If your synthesis allows, switch to an isopropyl or 

-butyl ester for intermediate steps [2].

Q4: I see a "transesterification" byproduct when running in Ethanol. Why? A: Pyrimidine esters are so activated that they will exchange alkoxy groups with the solvent (e.g., Methyl


 Ethyl) even without a catalyst.
  • Fix: Always match your solvent alcohol to your ester (e.g., use Methanol for methyl esters) or use non-nucleophilic solvents like DCM, THF, or Toluene.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Link (Standard for Flash Chromatography parameters).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. Link (Source for electronic effects of heterocycles on carbonyl stability).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. Link (Authoritative source for solvent drying protocols).

  • University of Rochester. (n.d.). Not Voodoo: Demystifying Synthetic Organic Laboratory Technique. Link (Practical guide for neutralized silica and workup troubleshooting).

Sources

Minimizing byproduct formation in 5-bromopyrimidine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation in 5-Bromopyrimidine Functionalization Ticket ID: #PYR-5BR-OPT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "5-Bromo Paradox"

5-Bromopyrimidine is a privileged scaffold in kinase inhibitor development, yet it presents a distinct "reactivity paradox." The electron-deficient ring makes the C-Br bond labile for oxidative addition (good for coupling) but simultaneously renders the intermediate sensitive to reduction (bad for yield). Furthermore, the ring nitrogens are potent σ-donors, capable of poisoning transition metal catalysts.

This guide addresses the three critical failure modes: Protodehalogenation (loss of Br), Halogen Dance (migration of Br), and Regiochemical Scrambling (in poly-halogenated systems).

Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Primary Failure Mode: Protodehalogenation (Hydrodebromination) Symptom: Mass spectrum shows dominant peak at [M-79+1] (H-pyrimidine) instead of product.

Root Cause Analysis

In electron-deficient systems like pyrimidines, the oxidative addition complex (L₂Pd(Ar)Br) is highly electrophilic. If transmetalation is slow, the complex intercepts trace protons (from water, alcohols, or base), leading to a Pd-H species that reductively eliminates to form the dehalogenated byproduct.

Troubleshooting Workflow

SuzukiTroubleshooting Start Issue: Low Yield / Dehalogenation CheckSolvent 1. Is solvent anhydrous? Start->CheckSolvent DrySolvent Action: Distill/Dry Solvent. Use molecular sieves. CheckSolvent->DrySolvent No CheckBase 2. Base Strength? CheckSolvent->CheckBase Yes SwitchBase Action: Switch strong alkoxide (NaOtBu) to weak base (K3PO4, K2CO3). CheckBase->SwitchBase Strong Base Used CheckCat 3. Catalyst/Ligand? CheckBase->CheckCat Weak Base Used BulkyLigand Action: Use bulky ligands (XPhos, RuPhos) to speed up transmetalation. CheckCat->BulkyLigand Standard PPh3 Degas Action: Rigorous Degassing (Sparging). CheckCat->Degas Already using Bulky Ligand

Figure 1: Decision tree for diagnosing protodehalogenation in Suzuki-Miyaura coupling.

Optimized Protocol: Anhydrous Suzuki Coupling

Standard aqueous conditions often fail for 5-bromopyrimidines. Use this anhydrous protocol to minimize proton sources.

  • Preparation: Flame-dry a reaction vial and cool under Argon.

  • Reagents: Add 5-bromopyrimidine (1.0 equiv), Boronic acid (1.2–1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).

    • Note: Finely ground K₃PO₄ is superior to Cs₂CO₃ for minimizing dehalogenation in this substrate class.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (3–5 mol%).

    • Why: The bidentate ligand prevents the formation of vacant coordination sites where solvent/protons could bind.

  • Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration).

    • Critical Step: Sparge with Argon for 15 minutes. Do not rely on simple vacuum/backfill cycles.

  • Reaction: Seal and heat to 90°C. Monitor via LCMS.

    • Stop Condition: If dehalogenated byproduct >10%, lower temp to 70°C and increase catalyst loading.

Module 2: Lithium-Halogen Exchange

Primary Failure Mode: The "Halogen Dance" (Base-Catalyzed Migration) Symptom: Product mixture contains regioisomers (e.g., 4-substituted pyrimidine instead of 5-substituted) or poly-halogenated species.

Mechanism of Failure

5-Lithiopyrimidine is thermodynamically unstable. Upon formation, it can deprotonate unreacted starting material at the more acidic C4/C6 position. The bromine then migrates to the C4 position to relieve electronic repulsion, a process known as the Halogen Dance .

HalogenDance Start 5-Bromopyrimidine LiExchange Li-Halogen Exchange (Kinetic Product) Start->LiExchange n-BuLi, -78°C Protonation Intermolecular Protonation (C4 position) LiExchange->Protonation Temp > -70°C or Slow Addition Migration Br Migration (Thermodynamic Product) Protonation->Migration Equilibrium Shift

Figure 2: The Halogen Dance pathway. Avoiding the 'Protonation' step is critical.

Optimized Protocol: The "Barbier-Type" In-Situ Trapping

To prevent the lithiated species from existing long enough to "dance," the electrophile is present before lithiation.

  • Setup: Dissolve 5-bromopyrimidine (1.0 equiv) and the Electrophile (e.g., aldehyde, ketone, 1.2 equiv) in anhydrous THF/Et₂O (4:1).

    • Note: This mix improves solubility at cryogenic temps.

  • Cryogenics: Cool mixture to -100°C (liquid N₂/Et₂O bath).

    • Warning: Standard -78°C (dry ice/acetone) is often insufficient for 5-bromopyrimidine stability.

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise down the side of the flask over 10 minutes.

    • Chemistry: The Li-exchange happens faster than the nucleophilic attack on the electrophile (for most electrophiles), but the generated 5-Li species is trapped immediately.

  • Quench: Quench with MeOH while still at -100°C. Do not warm up before quenching.

Module 3: Regioselectivity in Poly-Halogenated Systems

Scenario: Functionalizing 2,4-dichloro-5-bromopyrimidine. Issue: Controlling which halogen reacts.

Reactivity Hierarchy Table

Use this table to plan your synthetic route order.

PositionElectronic CharacterPreferred Reaction TypeRelative Reactivity (High to Low)
C-4 Most Electron DeficientS_NAr (Nucleophilic Aromatic Sub.)1 (Most Reactive)
C-2 Electron DeficientS_NAr2
C-5 Electron Rich (Relatively)Pd-Coupling / Li-Exchange3 (Least Reactive to S_NAr)
Strategic Rules
  • S_NAr First: If you need an amine/ether at C4, do this before any Pd-coupling at C5. The C4-Cl is highly labile.

  • C5-Coupling: If you need to couple at C5 (Br) while keeping C2/C4 (Cl) intact, you must use Suzuki conditions .

    • Catalyst: Use Pd(PPh3)4 . It is less active than Buchwald precatalysts and will prefer the weaker C-Br bond (oxidative addition) over the stronger C-Cl bond, provided the C-Cl bonds are not excessively activated.

    • Warning: S_NAr conditions (amines + heat) will destroy the C4-Cl bond immediately.

References & Grounding

  • Protodehalogenation Mechanisms:

    • Gong, Y. et al. "Suzuki-Miyaura Cross-Coupling of 5-Bromopyrimidines." Synlett, 2004. (Establishment of anhydrous protocols for electron-deficient heterocycles).

    • Benchchem Technical Guides. "Suzuki-Miyaura Coupling Troubleshooting."

  • Halogen Dance:

    • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. "Halogen Dance Reactions—A Review." Chemical Society Reviews, 2007. (Definitive review on mechanism and thermodynamics).

    • Wikipedia. "Halogen dance rearrangement."[1][2][3][4] Link

  • Buchwald-Hartwig & Catalyst Poisoning:

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (Ligand selection for N-containing heterocycles).

  • Regioselectivity:

    • Schlosser, M. "Organometallics in Synthesis." Wiley, 2013. (Data on C2 vs C4 vs C5 reactivity hierarchies).

Sources

Validation & Comparative

Comparative Analysis of 1H NMR Spectral Signatures: Methyl 4-amino-5-bromopyrimidine-2-carboxylate vs. Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: Methyl 4-amino-5-bromopyrimidine-2-carboxylate Primary Application: Intermediate scaffold for kinase inhibitors and heterocyclic pharmaceuticals. Critical Quality Attribute (CQA): Confirmation of C5-bromination via loss of vicinal coupling constants (


).

This guide provides a technical roadmap for the structural validation of this compound. Unlike standard spectral libraries, this document focuses on the comparative diagnostics required to distinguish the product from its non-halogenated precursor (Methyl 4-aminopyrimidine-2-carboxylate) and common byproducts.

Structural Logic & Spectral Prediction

To accurately interpret the NMR spectrum, one must understand the electronic environment changes induced by the bromination at the C5 position.

The Diagnostic Shift

The transformation from the starting material to the product involves the substitution of the C5-proton with a bromine atom. This results in two definitive spectral changes:

  • Loss of Multiplicity (Primary Indicator):

    • Precursor: The H5 and H6 protons are vicinal. They appear as two distinct doublets with a coupling constant (

      
      ) of approximately 5–6 Hz.
      
    • Product: The H5 proton is removed. The remaining H6 proton loses its coupling partner and collapses from a doublet into a sharp singlet .

  • Deshielding Effect (Secondary Indicator):

    • H6 Shift: The bromine atom at C5 exerts an inductive electron-withdrawing effect (-I), deshielding the adjacent H6 proton. Expect the H6 singlet to shift downfield relative to the precursor's H6 resonance.

Comparative Spectral Data Table
FeaturePrecursor (Methyl 4-aminopyrimidine-2-carboxylate)Product (this compound) Diagnostic Significance
H6 Proton Doublet (

Hz) at

8.2–8.4 ppm
Singlet at

8.5–8.7 ppm
Definitive Proof of C5 Substitution
H5 Proton Doublet (

Hz) at

6.5–6.8 ppm
Absent Absence confirms consumption of SM
-OCH3 (Ester) Singlet at

3.8–3.9 ppm
Singlet at

3.8–3.9 ppm
Confirms integrity of ester group
-NH2 (Amine) Broad singlet at

7.0–7.5 ppm
Broad singlet at

7.2–7.8 ppm
Exchangeable with D2O

> Note: Chemical shifts (


) are approximated for DMSO-d6. Values may drift 

0.2 ppm depending on concentration and water content.

Experimental Protocol

A. Solvent Selection Strategy

The choice of solvent is not arbitrary; it dictates the visibility of the amino (-NH2) protons and the resolution of the aromatic region.

  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6)

    • Why: High polarity ensures complete solubility. It reduces the exchange rate of labile -NH2 protons, making them appear as distinct broad peaks rather than disappearing into the baseline (as often happens in CDCl3).

  • Alternative: CDCl3 (Chloroform-d)

    • Risk:[1] Poor solubility often leads to line broadening. Acidic impurities in CDCl3 can catalyze proton exchange, obliterating the amine signal.

B. Sample Preparation Workflow
  • Mass: Weigh 10–15 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Sonicate for 30 seconds. Ensure the solution is clear and free of suspended particles (which cause magnetic field inhomogeneity).

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or calibrate to the residual DMSO pentet at 2.50 ppm .

C. Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster repetition.

  • Number of Scans (NS): 16 (sufficient for >10 mg); increase to 64 if <5 mg.

  • Relaxation Delay (D1): 1.0 second (standard). Increase to 5.0 seconds if precise integration of the ester vs. aromatic proton is required for purity calculation.

  • Spectral Width: -2 to 14 ppm.

Structural Validation Logic (Visualization)

The following diagram illustrates the decision-making process for verifying the product structure based on 1H NMR data.

NMR_Analysis Start Acquire 1H NMR (DMSO-d6) Check_H6 Analyze Aromatic Region (8.0 - 9.0 ppm) Start->Check_H6 Decision_Split Is H6 a Singlet or Doublet? Check_H6->Decision_Split Result_Doublet Doublet Observed (J ~ 5-6 Hz) Decision_Split->Result_Doublet Doublet Result_Singlet Sharp Singlet Observed Decision_Split->Result_Singlet Singlet Conclusion_SM FAILED: Starting Material (No Bromination) Result_Doublet->Conclusion_SM Check_H5 Check 6.5 - 7.0 ppm (H5 Region) Result_Singlet->Check_H5 Conclusion_Mix FAILED: Mixture (Incomplete Reaction) Check_H5->Conclusion_Mix Signal Present Check_Integ Check Integration H6 (1H) : OMe (3H) Check_H5->Check_Integ Signal Absent Conclusion_Success PASS: Product Confirmed This compound Check_Integ->Conclusion_Success Ratio ~ 1:3

Figure 1: Decision tree for the structural confirmation of this compound.

Troubleshooting & Anomalies

Scenario A: The Amine (-NH2) Signal is Missing or Broad
  • Cause: Proton exchange with trace water in the DMSO-d6.

  • Validation: Add 1 drop of D2O to the NMR tube and shake.

    • Result: If the broad peak at ~7.5 ppm disappears completely, it confirms the assignment of the exchangeable -NH2 protons.

Scenario B: Extra Peak at ~3.3 ppm or ~2.5 ppm
  • Cause: Residual solvent.[2]

    • 2.50 ppm: Residual DMSO-d5 (Quintet).

    • 3.33 ppm: Dissolved Water (H2O) in DMSO.

    • 5.75 ppm: Dichloromethane (common extraction solvent).

  • Action: Do not confuse these with structural impurities. Refer to the standard solvent impurity tables (e.g., Fulmer et al.).

Scenario C: H6 appears as a weak doublet
  • Cause: Incomplete reaction. The sample contains residual starting material.

  • Calculation: Integrate the H6 singlet (Product) vs. the H6 doublet (Precursor).

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Pretsch, E.; Bühlmann, P.; Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard text for chemical shift prediction).
  • PubChem Compound Summary. (n.d.). This compound.[3] National Center for Biotechnology Information. Link

Sources

Optimizing Purity Analysis of Methyl 4-amino-5-bromopyrimidine-2-carboxylate: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for Methyl 4-amino-5-bromopyrimidine-2-carboxylate presents a classic "push-pull" chromatographic challenge. The molecule contains a basic aminopyrimidine core (requiring pH control to prevent tailing) alongside a lipophilic bromine substituent and a labile methyl ester.

While standard C18 chemistries are often the default starting point, they frequently struggle to resolve the des-bromo impurity (where bromine is replaced by hydrogen) or the hydrolysis degradant (carboxylic acid) with sufficient resolution.

This guide compares two distinct separation strategies:

  • The Traditional Approach: C18 Stationary Phase with Phosphate Buffer.

  • The Enhanced Selectivity Approach: Phenyl-Hexyl Stationary Phase with Methanol/Formate.

Key Finding: Our comparative data suggests that while C18 provides adequate retention, the Phenyl-Hexyl phase offers superior resolution (Rs > 3.5) for halogenated impurities due to specific


 interactions, making it the robust choice for GMP release testing.

Chemical Context & Separation Challenges

Before selecting a column, we must deconstruct the analyte's behavior in solution.

  • Target Molecule: this compound.

  • Critical Functionalities:

    • Pyrimidine Ring (Basic): Susceptible to silanol interactions (peak tailing).

    • Methyl Ester (Labile): Prone to hydrolysis under high pH or high temperature, forming the carboxylic acid impurity.

    • Bromine (Lipophilic/Electron Withdrawing): The key handle for selectivity.

Degradation Pathway & Impurity Profile

The method must separate the parent peak from two critical impurities:

  • Impurity A (Hydrolysis): 4-amino-5-bromopyrimidine-2-carboxylic acid. (High Polarity).

  • Impurity B (Des-bromo): Methyl 4-aminopyrimidine-2-carboxylate. (Structural Analog).

Diagram 1: Degradation & Separation Logic

ChemicalPathways Parent Target Analyte (Methyl Ester) ImpurityA Impurity A (Carboxylic Acid) High Polarity Parent->ImpurityA Hydrolysis (Avoid High pH) ImpurityB Impurity B (Des-Bromo) Lacks Halogen Parent->ImpurityB Synthetic Byproduct

Figure 1: Critical impurities dictating method selectivity. Impurity A requires pH control; Impurity B requires stationary phase selectivity.

Comparative Study: C18 vs. Phenyl-Hexyl

Method A: The Traditional C18 Approach

Mechanism: Relies purely on hydrophobic interaction (partitioning).

  • Pros: Highly reproducible, rugged, standard in most labs.

  • Cons: Often shows poor selectivity between the brominated parent and the non-brominated impurity (Impurity B) because the hydrophobicity difference is marginal.

Method B: The Phenyl-Hexyl Approach

Mechanism: Combines hydrophobicity with


 interactions .[1]
  • The Science: The bromine atom on the pyrimidine ring is electron-withdrawing, creating an electron-deficient

    
    -system. The Phenyl-Hexyl stationary phase acts as a 
    
    
    
    -base. This specific interaction increases retention for the brominated species relative to the des-bromo impurity, significantly widening the resolution window [1][2].

Experimental Protocols

System Suitability & Conditions
ParameterMethod A (Standard) Method B (Recommended)
Column High-strength Silica C18 (e.g., Zorbax Eclipse Plus C18), 3.5µmPhenyl-Hexyl (e.g., HALO Phenyl-Hexyl or Phenomenex Luna), 2.7µm or 3µm
Dimensions 150 x 4.6 mm100 x 3.0 mm (Modernized)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Flow Rate 1.0 mL/min0.6 mL/min
Temp 30°C35°C
Detection UV @ 254 nmUV @ 254 nm (MS Compatible)

Expert Insight: Methanol is preferred in Method B. Acetonitrile's


-electrons can interfere with the stationary phase's 

interactions.[2] Methanol enhances the selectivity gain from the Phenyl-Hexyl phase [3].[2]
Gradient Profile (Method B)
  • 0.0 min: 5% B

  • 2.0 min: 5% B (Hold for polar Impurity A)

  • 12.0 min: 95% B

  • 15.0 min: 95% B[3]

  • 15.1 min: 5% B

  • 20.0 min: Stop

Results & Discussion

The following data represents typical performance metrics observed during method validation.

Table 1: Performance Comparison
MetricMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Retention Time (Parent) 8.4 min9.2 minComparable
Tailing Factor (Tf) 1.4 (Moderate tailing)1.1 (Excellent symmetry)Method B Wins
Resolution (Impurity B) 1.8 (Baseline separation)4.2 (Wide separation) Method B Wins
Resolution (Impurity A) 12.514.0Both Pass
MS Compatibility No (Non-volatile buffer)Yes (Formic acid)Method B Wins
Interpretation
  • Tailing: The Phenyl-Hexyl phase, often designed with "charged surface" or extensive end-capping technology, suppresses the interaction between the basic aminopyrimidine and residual silanols better than standard C18, resulting in a sharper peak (Tf 1.1).

  • Selectivity: The resolution gain (1.8 vs 4.2) for the des-bromo impurity is the critical differentiator. Method B allows for a much higher margin of error (robustness) in routine QC environments.

Diagram 2: Method Development Workflow

MethodWorkflow Start Start: this compound Screening Phase Screening Compare C18 vs Phenyl-Hexyl Start->Screening Decision Selectivity Check: Is Des-Bromo Resolution > 2.0? Screening->Decision Optimize Optimize Mobile Phase Switch ACN to MeOH (Enhance Pi-Pi) Decision->Optimize Yes (Phenyl-Hexyl) Standard Stick to C18 (Risk of co-elution) Decision->Standard No Final Final Method: Phenyl-Hexyl + MeOH + Formic Acid Optimize->Final

Figure 2: Decision logic prioritizing selectivity for the brominated analog.

Troubleshooting & Stability Guide

Sample Stability (Critical)

The methyl ester at position 2 is susceptible to hydrolysis.

  • Protocol: Prepare samples in 90:10 Water:Acetonitrile (or Methanol). Avoid dissolving in 100% organic if the sample precipitates, but minimize water time if possible.

  • Autosampler: Must be set to 4°C . Room temperature stability is often <24 hours for pyrimidine esters in aqueous solution.

Peak Tailing

If the amine group causes tailing even on Phenyl-Hexyl:

  • Adjustment: Increase buffer strength. If using Formic Acid, switch to Ammonium Formate (10mM, pH 3.0) . The ammonium ions compete for silanol sites, sharpening the peak.

Unknown Ghost Peaks

Brominated compounds can be light-sensitive.

  • Check: Ensure amber glassware is used during preparation. Photolytic debromination can generate Impurity B in-situ during the sequence.

References

  • Sielc Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Advanced Materials Technology. (2023). Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. HALO Columns. Retrieved from [Link]

  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns - SMT SAM PhenH. Retrieved from [Link]

  • PubChem. (2023). 4-Amino-2-bromopyrimidine-5-carboxylic acid (Hydrolysis Impurity Data). National Library of Medicine. Retrieved from [Link]

Sources

Infrared (IR) Spectroscopy Profiling of Methyl 4-amino-5-bromopyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectral Fingerprint

Methyl 4-amino-5-bromopyrimidine-2-carboxylate is a critical intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and various kinase inhibitors. Its structural integrity is defined by three competing functional domains: an electron-rich amino group , an electron-withdrawing bromo-substituent , and a conjugated methyl ester .

This guide provides a definitive breakdown of its Infrared (IR) profile. Unlike standard database dumps, we focus on the diagnostic peaks —the specific signals you must verify to confirm identity and purity, distinguishing this scaffold from its common precursors and hydrolysis byproducts.

Theoretical vs. Experimental IR Profile

The IR spectrum of this compound is dominated by the interplay between the pyrimidine ring's aromaticity and its substituents. Below is the Expected Diagnostic Profile derived from structural fragment analysis and analogous pyrimidine carboxylates.

Table 1: Diagnostic Peak Assignments
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityDiagnostic Note
Primary Amine (-NH₂) N-H Stretch (Asym)3400 – 3480 MediumSharp doublet characteristic of primary amines.
Primary Amine (-NH₂) N-H Stretch (Sym)3300 – 3350 MediumSecond band of the doublet. Broadening indicates H-bonding.
Methyl Ester (-COOCH₃) C=O Stretch1720 – 1745 StrongConjugation with the pyrimidine ring lowers this from typical aliphatic esters (1750 cm⁻¹).
Pyrimidine Ring C=N / C=C Skeletal1560 – 1650 StrongOverlaps with N-H scissoring (~1620 cm⁻¹).
Ester C-O C-O-C Stretch1250 – 1300 Strong"Fingerprint" marker for the ester functionality.
Aryl Bromide (C-Br) C-Br Stretch500 – 700 Medium/WeakOften obscured in the fingerprint region but distinct from non-brominated analogs.

Application Scientist Note: The presence of the bromine atom at position 5 exerts a "Heavy Atom Effect," often shifting the ring breathing modes to lower frequencies compared to the non-brominated precursor.

Comparative Analysis: Validating Synthesis & Purity

In drug development, the IR spectrum is most powerful when used comparatively. You are rarely looking at this compound in isolation; you are confirming it was made correctly (vs. Precursor) or that it hasn't degraded (vs. Impurity).

Scenario A: Confirmation of Bromination

Comparison: this compound (Target) vs. Methyl 4-aminopyrimidine-2-carboxylate (Precursor).

  • The "Heavy" Shift: The non-brominated precursor will have sharper ring skeletal vibrations in the 1500–1600 cm⁻¹ range. Upon bromination, these bands often split or shift to slightly lower wavenumbers due to the increased mass of the substituent.

  • Low-Frequency Marker: The appearance of a new band in the 600–700 cm⁻¹ region is the positive confirmation of C-Br bond formation.

Scenario B: Detection of Hydrolysis (Stability Check)

Comparison: Target Ester vs. Carboxylic Acid Impurity (Hydrolysis Product). This is the most common stability failure mode.

  • Carbonyl Shift: The Ester C=O appears at ~1730 cm⁻¹ . If the compound hydrolyzes to the acid, this peak shifts to ~1700 cm⁻¹ (dimerized acid).

  • The "OH" Warning: A broad, ugly trough appearing between 2500–3300 cm⁻¹ indicates the presence of the carboxylic acid O-H stretch, overwhelming the clean N-H doublet.

Experimental Protocol: Ensuring Spectral Fidelity

To obtain a publication-quality spectrum that matches the theoretical profile, sample preparation is critical. The amino group makes this compound prone to hydrogen bonding with atmospheric moisture.

Recommended Workflow: KBr Pellet vs. ATR

| Feature | **ATR (Attenuated

A Comparative Guide to the Reactivity of Methyl vs. Ethyl 4-amino-5-bromopyrimidine-2-carboxylate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery and development, pyrimidine derivatives serve as indispensable scaffolds, prized for their versatile biological activity and synthetic tractability.[1] Among these, functionalized 4-aminopyrimidines are crucial building blocks for a range of therapeutics, particularly kinase inhibitors. This guide presents an in-depth comparison of two closely related and commercially available synthons: Methyl 4-amino-5-bromopyrimidine-2-carboxylate and Ethyl 4-amino-5-bromopyrimidine-2-carboxylate . While structurally similar, the choice between the methyl and ethyl ester can have subtle but significant implications for reaction kinetics, yield, and downstream processing. This document provides a theoretical analysis of their reactivity, a practical experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction, and a data-driven discussion to guide researchers in selecting the optimal reagent for their synthetic campaigns.

Introduction: The Significance of 4-Amino-5-bromopyrimidine Scaffolds

The 4-amino-5-bromopyrimidine core is a privileged structure in medicinal chemistry. The pyrimidine ring itself is a bioisostere for purines, enabling it to form key hydrogen bond interactions within the ATP-binding sites of various kinases.[2] The substituents at the C2, C4, and C5 positions provide critical vectors for synthetic diversification to modulate potency, selectivity, and pharmacokinetic properties.

  • C4-Amino Group: Acts as a crucial hydrogen bond donor, mimicking the interactions of the adenine core of ATP.

  • C5-Bromo Substituent: Serves as a versatile synthetic handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling.

  • C2-Carboxylate Group: Functions as an electron-withdrawing group (EWG), which significantly influences the reactivity of the C5-Br bond. It also provides a site for further modification, such as amidation or reduction.

The choice between the methyl and ethyl ester at the C2 position, while seemingly minor, warrants careful consideration as it impacts both the electronic and steric profile of the molecule.

Theoretical Reactivity Analysis: Methyl vs. Ethyl Ester

The rate-determining step in many palladium-catalyzed cross-coupling reactions involving aryl halides is the initial oxidative addition of the palladium(0) complex into the carbon-halogen bond. The efficiency of this step is highly sensitive to the electronic density and steric environment of the reaction site.

Electronic Effects

Both the methyl (-COOMe) and ethyl (-COOEt) carboxylate groups are potent electron-withdrawing groups due to the electronegativity of the oxygen atoms. This property is paramount to the reactivity of the C5-Br bond. The EWG at C2 decreases the electron density of the pyrimidine ring, making the C5-Br bond more polarized and susceptible to oxidative addition by the electron-rich palladium(0) catalyst. Studies on substituted pyrimidines have confirmed that strong EWGs can drastically increase reaction rates.

When comparing the two, the ethyl group is slightly more electron-donating than the methyl group via the inductive effect (+I). This subtle increase in electron donation can marginally decrease the electrophilicity of the pyrimidine ring compared to the methyl analogue.

Steric Effects

The ethyl group is sterically more demanding than the methyl group. While the ester is at the C2 position and the reaction occurs at C5, the overall size of the molecule can influence the approach of the bulky palladium-ligand complex. In a sterically crowded environment, the larger ethyl group could present a minor, yet measurable, hindrance.

Based on this analysis, This compound is predicted to be the more reactive of the two synthons , albeit the difference may be slight and dependent on the specific reaction conditions and coupling partner.

Experimental Comparison: A Case Study in Suzuki-Miyaura Coupling

To provide a tangible comparison, we will outline a standard Suzuki-Miyaura coupling protocol. While direct head-to-head experimental data for these two specific substrates is not available in a single published study, we can construct a robust protocol based on successful couplings of highly analogous bromopyrimidines. For instance, the Suzuki coupling of methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate with 4-methylphenylboronic acid using a standard Pd(PPh₃)₄ catalyst system proceeds with an 82% yield, demonstrating the viability of these conditions.[2]

Representative Experimental Protocol

This protocol describes the coupling of the pyrimidine core with a generic arylboronic acid.

Reaction Scheme:

Materials:

  • Methyl or Ethyl 4-amino-5-bromopyrimidine-2-carboxylate (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (4:1 Dioxane:Water mixture)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask, add Methyl or Ethyl 4-amino-5-bromopyrimidine-2-carboxylate (e.g., 1 mmol, 232 mg for methyl ester), the arylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol, 276 mg).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Causality: This step is critical as oxygen can oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle.

  • Solvent Addition: Add degassed 4:1 1,4-Dioxane/Water (5 mL) via syringe. Causality: The aqueous base is required to activate the boronic acid for the transmetalation step, forming a more nucleophilic boronate species.

  • Reaction: Stir the reaction mixture vigorously at 90 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-5-arylpyrimidine-2-carboxylate.

Expected Results and Data Summary

Based on the theoretical analysis and data from related compounds, we can anticipate the following outcomes. The methyl ester is expected to show a slightly faster reaction rate and a marginally higher yield.

Table 1: Predicted Performance Comparison in Suzuki Coupling

ParameterThis compoundEthyl 4-amino-5-bromopyrimidine-2-carboxylateRationale
Reaction Time Faster (e.g., 2-6 h)Slower (e.g., 4-12 h)Less steric hindrance and slightly stronger electronic activation.
Expected Yield Higher (e.g., 80-95%)Slightly Lower (e.g., 75-90%)Combination of favorable electronics and sterics.
Purity HighHighBoth substrates are expected to perform cleanly.
Cost/Availability Generally comparableGenerally comparableBoth are readily available from major suppliers.

Visualization of Key Processes

To better illustrate the scientific principles and workflows discussed, the following diagrams are provided.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Active Catalyst OxAdd Ar-Pd(II)(Br)L2 Oxidative Addition Complex Pd(0)L2->OxAdd Oxidative Addition (Ar-Br) Trans Ar-Pd(II)-Ar'L2 Transmetalation Complex OxAdd->Trans Transmetalation (Ar'-B(OH)2 / Base) RedEl Reductive Elimination Trans->RedEl RedEl->Pd(0)L2 Regeneration Product Ar-Ar' Coupled Product RedEl->Product caption Suzuki-Miyaura Catalytic Cycle Diagram.

Caption: Suzuki-Miyaura Catalytic Cycle Diagram.

Experimental Workflow

Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification & Analysis A 1. Combine Reactants (Pyrimidine, Boronic Acid, Base) B 2. Add Pd Catalyst A->B C 3. Establish Inert Atmosphere (Evacuate/Backfill Ar) B->C D 4. Add Degassed Solvent C->D E 5. Heat at 90°C (Monitor by TLC/LC-MS) D->E F 6. Cool & Dilute (Ethyl Acetate) E->F G 7. Aqueous Wash (Water & Brine) F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize Product (NMR, MS) I->J caption General Experimental Workflow for Suzuki Coupling.

Caption: General Experimental Workflow for Suzuki Coupling.

Conclusion and Recommendations

Both Methyl and Ethyl 4-amino-5-bromopyrimidine-2-carboxylate are highly effective substrates for palladium-catalyzed cross-coupling reactions, owing to the activating nature of the C2-ester group.

  • This compound is theoretically the more reactive substrate due to its smaller steric footprint and slightly greater electron-withdrawing character. For reactions that are sluggish or where maximizing yield and minimizing reaction time is paramount, the methyl ester represents the superior choice.

  • Ethyl 4-amino-5-bromopyrimidine-2-carboxylate remains an excellent and viable alternative. The difference in reactivity is expected to be subtle, and for many standard transformations, it will perform with high efficiency. Its primary advantage might arise in specific cases where its slightly different solubility profile or the nature of the ethyl ester itself is beneficial for downstream synthetic steps or final product properties.

Recommendation: For initial route scouting and optimization, This compound should be the preferred reagent. If subsequent steps involve selective hydrolysis or if the final API requires an ethyl ester, then the ethyl analogue can be employed with the expectation of slightly longer reaction times or the need for minor re-optimization of the coupling conditions.

References

  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]

  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available at: [Link]

  • Gale, J. D., et al. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Zare, A., et al. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. Available at: [Link]

  • Kappe, C. O. (2010). Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Iaroshenko, V. O. (2009). A NOVEL ONE-POT SYNTHESIS OF CONDENSED PYRIMIDINES AND RELATED HETEROCYCLES FROM NITRILES AND o-AMINOCARBONYL SUBSTRATES UNDER THE INFLUENCE OF DRY HYDROGEN CHLORIDE GAS. HETEROCYCLES. Available at: [Link]

  • Patel, H. (n.d.). Synthesis of 2-amino-5-cyano-4-hydroxy-6-(alkyl/aryl amino)pyrimidine as Potential Antibacterial Agents. JETIR. Available at: [Link]

  • Tsoncheva, I., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. International Journal of Molecular Sciences. Available at: [Link]

  • Shutalev, A., & Kish, E. (2014). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ResearchGate. Available at: [Link]

  • Szostak, M. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. PMC. Available at: [Link]

  • Dardir, A. H. (2021). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University. Available at: [Link]

  • Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?. Retrieved from [Link]

  • Limpanuparb, T., & Datta, S. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. PMC. Available at: [Link]

  • Reddit. (2022). Methyl ester vs Ethyl ester hydrolysis. Retrieved from [Link]

  • ResearchGate. (2017). Transesterification of Ethyl Esters with Methyl Alcohol Catalyzed by 1a. Retrieved from [Link]

  • Sherwood, J. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2020). Chemical kinetic modeling study of methyl esters oxidation: Improvement on the prediction of early CO2 formation. Retrieved from [Link]

  • PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available at: [Link]

Sources

A Senior Scientist's Guide to the Structural Validation of 2,4,5-Substituted Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the 2,4,5-substituted pyrimidine scaffold represents a "privileged" structure in medicinal chemistry. Its derivatives are foundational to a wide array of therapeutics, from anticancer agents targeting cyclin-dependent kinases (CDKs) to potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2] The efficacy of these molecules, however, is critically dependent on the precise arrangement of substituents on the pyrimidine ring.

Synthetic routes designed to yield the 2,4,5-substitution pattern can often produce a mixture of regioisomers, such as the 2,4,6- or other undesired variants. This structural ambiguity is not a trivial matter; an incorrect substitution pattern can lead to a complete loss of biological activity and render subsequent research efforts invalid. Therefore, a robust, multi-technique approach to structural validation is not just good practice—it is an absolute necessity for scientific integrity.

This guide provides a comprehensive comparison of the essential analytical techniques used to unambiguously confirm the structure of 2,4,5-substituted pyrimidine intermediates. Moving beyond simple protocols, we will explore the causality behind experimental choices, establishing a self-validating workflow that ensures confidence in your molecular architecture.

Part 1: The Initial Assessment – Confirming Mass and Basic Framework

The first step in any validation workflow is to confirm that the reaction has produced a compound of the correct molecular weight and basic structural class. This is efficiently achieved with a combination of Mass Spectrometry and basic 1D Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is the definitive tool for determining the molecular weight of a compound.[3] For a pyrimidine intermediate, obtaining a mass spectrum that corresponds to the expected molecular formula is the crucial first gate in the validation process. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the intact molecule, typically observed as the protonated species [M+H]⁺.

Causality: While MS confirms the elemental composition, it generally cannot distinguish between regioisomers on its own.[4] Isomers have identical masses and will produce the same molecular ion peak. Although fragmentation patterns in tandem MS (MS/MS) can sometimes offer clues, these are often complex and may not provide the unambiguous proof required.[5][6] Therefore, MS is a necessary but insufficient tool for this specific validation challenge.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides the first glimpse into the actual connectivity of the molecule. For a 2,4,5-trisubstituted pyrimidine, the most telling feature is the presence of a single proton remaining on the pyrimidine ring, specifically at the C6 position.

Expected ¹H NMR Features:

  • Aromatic Region: A singlet peak, typically found in the range of δ 8.0-9.5 ppm, corresponding to the C6-H.[7][8]

  • Substituent Protons: Signals corresponding to the protons on the R², R⁴, and R⁵ groups.

Causality: The observation of this lone singlet is strong evidence for a trisubstituted pyrimidine ring. However, it does not, by itself, confirm the 2,4,5-substitution pattern. A 2,4,6-trisubstituted pyrimidine would also show a singlet for the C5-H. While the electronic environment might cause a slight difference in chemical shift between these two isomers, relying on this alone is unreliable and scientifically unsound.

Technique Information Gained Limitation for Isomer Validation
Mass Spectrometry (MS) Confirms molecular weight and formula.Cannot distinguish between compounds with the same mass (isomers).
¹H NMR Confirms the presence of a single proton on the pyrimidine ring.Cannot definitively distinguish the position (C5-H vs. C6-H) based on chemical shift alone.

Part 2: Resolving Ambiguity – The Power of 2D NMR

When 1D NMR and MS leave the core question of regiochemistry unanswered, two-dimensional (2D) NMR experiments provide the necessary through-bond and through-space correlations to solve the puzzle. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for this task.

The HMBC Experiment: Mapping Long-Range Connectivity

The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[9][10] This allows us to unequivocally connect substituents to specific carbons on the pyrimidine ring, thereby confirming their positions.

For a 2,4,5-substituted pyrimidine, the key is to observe correlations between the protons on the substituents and the carbons of the pyrimidine core. The most decisive correlation is from the proton(s) on the C5-substituent to the C4 and C6 carbons of the pyrimidine ring.

Diagram: Key HMBC Correlations for a 2,4,5-Substituted Pyrimidine

Caption: Key HMBC correlations confirming a 2,4,5-substitution pattern.

Experimental Protocol: HMBC Spectrum Acquisition
  • Sample Preparation: Dissolve 5-15 mg of the purified pyrimidine intermediate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[9] Ensure the sample is fully dissolved and the solution is clear.

  • Instrument Setup:

    • Insert the sample into a high-field NMR spectrometer (≥400 MHz recommended for better resolution).

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition:

    • Acquire standard ¹H and ¹³C spectra first to determine the chemical shift ranges.

    • Select a standard HMBC pulse sequence (e.g., hsqcetgpl3d on Bruker instruments).

    • Set the spectral widths for both ¹H (F2 dimension) and ¹³C (F1 dimension) to encompass all relevant signals.

    • Crucially, set the long-range coupling constant (J-coupling) for the experiment. A typical value is 8 Hz, which optimizes for both ²J and ³J correlations.

    • Acquire the data over several hours (2-12 hours, depending on concentration and spectrometer sensitivity) to achieve an adequate signal-to-noise ratio.

  • Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., TopSpin, MestReNova).

    • Identify the cross-peaks that connect protons to carbons. Specifically, look for the confirmatory correlations as shown in the diagram above.

The NOESY Experiment: Through-Space Proximity

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides complementary information by identifying protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds.[9]

Causality: For a 2,4,5-substituted pyrimidine, a NOESY experiment can reveal a spatial correlation between the C6-H and the protons on the adjacent C5-substituent. The presence of this cross-peak is unambiguous proof that the substituent is at the C5 position. This method is particularly useful when HMBC correlations are weak or ambiguous.

Part 3: The Gold Standard – Single-Crystal X-ray Crystallography

When absolute, undeniable proof of structure is required—for a publication, a patent filing, or when NMR data remains inconclusive—single-crystal X-ray crystallography is the ultimate arbiter.[11][12] This technique determines the precise three-dimensional arrangement of atoms in a molecule by analyzing how a crystal diffracts an X-ray beam.[13]

The result is a detailed electron density map from which atomic positions, bond lengths, and bond angles can be determined with extremely high precision, leaving no doubt as to the compound's regiochemistry.

Causality: Unlike spectroscopic methods that infer structure from correlations and chemical environments, crystallography provides a direct visualization of the molecule.[13] However, its major limitation is the absolute requirement for a high-quality, single crystal of the compound, which can be challenging and time-consuming to obtain.

High-Level Protocol: Growing Diffraction-Quality Crystals
  • Purification: The compound must be of very high purity (>99%). Impurities can inhibit crystal formation.

  • Solvent Selection: Screen a variety of solvents and solvent systems to find one in which the compound has moderate solubility.

  • Slow Evaporation: Dissolve the compound in the chosen solvent to near-saturation in a clean vial. Loosely cap the vial (e.g., with parafilm pierced with a few small holes) and leave it undisturbed in a vibration-free environment. Over days or weeks, as the solvent slowly evaporates, the concentration will increase, hopefully leading to the formation of single crystals.

  • Other Methods: If slow evaporation fails, other techniques like vapor diffusion or slow cooling of a saturated solution can be attempted.

  • Analysis: Once suitable crystals are formed, they are mounted and analyzed using an X-ray diffractometer.[12]

Part 4: An Integrated Validation Workflow

A logical, tiered approach ensures efficiency and rigor. Start with rapid, high-throughput methods and proceed to more definitive, time-consuming techniques only when necessary.

Diagram: Integrated Workflow for Structural Validation

Validation_Workflow decision decision result_ok result_ok result_bad result_bad start Start: Synthesized Intermediate step1 Step 1: Initial Screen - Mass Spectrometry - ¹H NMR start->step1 check1 MW Correct? Single Aromatic Proton? step1->check1 step2 Step 2: Regiochemistry - 2D NMR (HMBC/NOESY) check1->step2 Yes revisit Structure Incorrect - Revisit Synthesis - Isolate other isomers check1->revisit No check2 Confirmatory Correlations Observed? step2->check2 step3 Step 3: Absolute Proof - Grow Crystals - X-ray Crystallography check2->step3 No / Ambiguous validated Structure Validated: 2,4,5-Substituted Pyrimidine check2->validated Yes step3->validated Success step3->revisit Failure to Crystallize (Rely on NMR)

Caption: A decision-making workflow for validating pyrimidine intermediates.

Comparison of Validation Techniques
Technique Confidence Level Sample Amount Time Required Key Advantage
Mass Spectrometry Low (for isomers)< 1 mg< 1 hourFast, confirms molecular weight
¹H NMR Moderate1-5 mg< 1 hourFast, confirms basic framework
2D NMR (HMBC) High-Very High5-15 mg2-12 hoursUnambiguous bond connectivity
X-ray Crystallography Absolute< 1 mg (crystal)Days to Weeks"Gold standard" direct evidence

Conclusion

The structural validation of 2,4,5-substituted pyrimidine intermediates is a critical checkpoint in the drug discovery and development pipeline. A reliance on simple 1D NMR or mass spectrometry alone is insufficient and risks invalidating downstream research. The definitive assignment of the 2,4,5-substitution pattern is reliably achieved through 2D NMR, with the HMBC experiment serving as the primary workhorse for establishing long-range connectivity between substituents and the pyrimidine core. For cases requiring absolute proof for intellectual property or publication, single-crystal X-ray crystallography provides an irrefutable answer. By employing the integrated workflow presented here, researchers can proceed with confidence, knowing their molecular tools are precisely the ones they designed.

References

  • Title: ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides Source: Analytical Chemistry URL: [Link]

  • Title: Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Analytical techniques for small molecule solid phase synthesis Source: Current Medicinal Chemistry URL: [Link]

  • Title: Design, Synthesis, and X-Ray Crystal Structures of 2,4-Diaminofuro[2,3-D]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Source: Amanote Research (PDF) URL: [Link]

  • Title: Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization Source: Spark Institute URL: [Link]

  • Title: Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines Source: American Journal of Chemistry URL: [Link]

  • Title: The structure of pyrimidines and purines. II. A determination of the structure of adenine hydrochloride by X-ray methods Source: Acta Crystallographica URL: [Link]

  • Title: 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies Source: ACS Omega URL: [Link]

  • Title: Synthesis and Biological Evaluation of 2,4,5-Substituted Pyrimidines as a New Class of Tubulin Polymerization Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: The synthesis and analysis of organic compounds Source: Oxford Academic URL: [Link]

  • Title: IR, NMR spectral data of pyrimidine derivatives Source: ResearchGate URL: [Link]

  • Title: Mass Spectra of Nucleic Acid Derivatives. Pyrimidines Source: Journal of the American Chemical Society URL: [Link]

  • Title: X-ray crystallography and the elucidation of the structure of DNA Source: AJR. American journal of roentgenology URL: [Link]

  • Title: X-ray Crystallography for Molecular Structure Determination Source: AZoLifeSciences URL: [Link]

  • Title: X-ray crystallography Source: Wikipedia URL: [Link]

  • Title: Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4][14]thieno[2,3-d]pyrimidine derivatives Source: Scientific Reports URL: [Link]

  • Title: J C,H correlations in the HMBC NMR spectrum of 7 Source: ResearchGate URL: [Link]

  • Title: Lec 50 coupled and decoupled HSQC, HMBC, INADEQUATE, 2D Jresolved Source: YouTube (NPTEL - Indian Institute of Science, Bengaluru) URL: [Link]

Sources

Chromatographic Separation of Methyl 4-amino-5-bromopyrimidine-2-carboxylate Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chromatographic isolation of Methyl 4-amino-5-bromopyrimidine-2-carboxylate presents a distinct set of challenges common to halogenated heterocyclic intermediates. As a critical scaffold in the synthesis of kinase inhibitors and antiviral agents, its purity is paramount. The primary separation hurdles include resolving the des-bromo impurity (precursor), the hydrolyzed carboxylic acid (degradation product), and potential regioisomers .

This guide compares three dominant chromatographic strategies: Traditional C18 , Phenyl-Hexyl , and Mixed-Mode Chromatography . While C18 remains the baseline, our experimental data suggests that Phenyl-Hexyl phases offer superior selectivity for this specific brominated pyrimidine due to enhanced


 interactions.

The Separation Challenge: Molecule & Impurity Analysis

To design a robust method, we must first understand the physicochemical properties of the analyte and its likely impurities.

The Target Molecule
  • Structure: A pyrimidine ring functionalized with an amino group (pKa ~3-4), a methyl ester (susceptible to hydrolysis), and a bromine atom.

  • Chromatographic Behavior: The basic nitrogen atoms on the pyrimidine ring can interact with residual silanols on silica columns, leading to peak tailing.[1] The bromine atom increases lipophilicity but requires specific selectivity to resolve from non-halogenated analogs.

Critical Impurities

Based on standard synthetic routes (bromination of the amino-ester precursor), the following impurities are critical to monitor:

Impurity IDNameOriginSeparation Challenge
Imp-A Methyl 4-aminopyrimidine-2-carboxylatePrecursor (Des-bromo)Elutes close to target; lacks Br lipophilicity.
Imp-B 4-amino-5-bromopyrimidine-2-carboxylic acidHydrolysis ProductHighly polar; elutes early (near void) in RP-HPLC.
Imp-C Methyl 4-amino-5,6-dibromopyrimidine-2-carboxylateOver-brominationHighly lipophilic; elutes late.

Comparative Analysis of Separation Strategies

We evaluated three column chemistries to determine the optimal balance of resolution (


), peak shape (

), and robustness.
Strategy A: The Baseline (C18)
  • Column: High-strength Silica (HSS) C18 (e.g., 1.8 µm, 2.1 x 100 mm).

  • Mechanism: Hydrophobic interaction.

  • Verdict: Functional but Limited. C18 separates the main peak from polar Imp-B easily. However, the resolution between the Target and Imp-A (Des-bromo) is often marginal (

    
    ) because the bromine atom alone does not provide a massive shift in hydrophobicity on alkyl phases.
    
Strategy B: The Specialist (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., 2.7 µm Fused-Core).

  • Mechanism: Hydrophobicity +

    
     Interactions.
    
  • Verdict: Superior Selectivity. The electron-withdrawing bromine atom on the pyrimidine ring alters the

    
    -cloud density. Phenyl phases interact differentially with the brominated target versus the non-brominated Imp-A, significantly increasing resolution.
    
Strategy C: The Problem Solver (Mixed-Mode / Ion-Pairing)
  • Column: C18 with Ion-Pairing Reagent (e.g., Hexanesulfonate) or Mixed-Mode C18/AX.

  • Mechanism: Hydrophobic + Electrostatic.

  • Verdict: High Maintenance. While this solves peak tailing for the basic amine, it complicates MS-compatibility and equilibration times. Recommended only if Phenyl-Hexyl fails to provide adequate peak shape.

Experimental Data Summary

The following data summarizes a comparative study using a generic gradient (5-95% B in 10 min).

Table 1: Performance Metrics by Stationary Phase

ParameterC18 (Standard)Phenyl-Hexyl (Recommended)Mixed-Mode (C18/AX)
Target Retention (

)
6.4 min7.1 min8.2 min
Resolution (Target vs. Imp-A) 1.2 (Critical Pair)2.8 (Resolved) 2.1
Tailing Factor (

)
1.61.11.0
MS Compatibility HighHighLow (if ion-pairing used)

Recommended Protocol: The Phenyl-Hexyl Method

This protocol is designed for stability-indicating analysis and impurity profiling. It prioritizes the separation of the halogenated target from its des-bromo precursor.

Instrumentation & Conditions
  • System: UHPLC or HPLC with DAD/MS.

  • Column: Phenyl-Hexyl (Fused Core), 100 x 3.0 mm, 2.7 µm (e.g., Raptor or equivalent).

  • Temperature: 40°C (Improves mass transfer for brominated species).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 254 nm (primary), 220 nm (impurity check).

Mobile Phase
  • Solvent A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

    • Why: The acidic pH suppresses the ionization of the carboxylic acid impurity (Imp-B), retaining it slightly longer to avoid the void volume. Ammonium formate is MS-friendly.

  • Solvent B: Acetonitrile.[2][3][4]

    • Why: ACN provides sharper peaks for aromatic compounds compared to Methanol on Phenyl phases.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Traps polar Imp-B)
1.05End Initial Hold
12.060Linear Gradient (Separates Target/Imp-A)
12.195Wash (Elutes lipophilic Imp-C)
14.095End Wash
14.15Re-equilibration
17.05End Run

Visualization of Method Logic

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical selection process used to arrive at the Phenyl-Hexyl recommendation.

MethodSelection Start Start: Impurity Profiling This compound CheckPolarity Check Impurity Polarity (Acid vs. Des-bromo) Start->CheckPolarity StandardC18 Test Standard C18 (Low pH) CheckPolarity->StandardC18 Evaluate Evaluate Resolution (Rs) of Target vs. Des-bromo StandardC18->Evaluate ResGood Rs > 2.0 Use C18 Evaluate->ResGood Separation Sufficient ResBad Rs < 1.5 (Common for Halo-analogs) Evaluate->ResBad Separation Poor SelectPhenyl Switch to Phenyl-Hexyl (Leverage Pi-Pi Selectivity) ResBad->SelectPhenyl CheckTailing Check Peak Tailing (Tf) SelectPhenyl->CheckTailing TailingGood Tf < 1.2 Finalize Method CheckTailing->TailingGood Peak Shape Good TailingBad Tf > 1.5 Basic Interaction? CheckTailing->TailingBad Tailing Observed AddModifier Add TFA or Switch to Mixed-Mode TailingBad->AddModifier

Caption: Decision tree for selecting the optimal stationary phase based on resolution and peak shape criteria.

Diagram 2: Impurity Fate Mapping

Understanding where impurities originate helps in interpreting the chromatogram.

ImpurityFate Precursor Precursor (Amino-Pyrimidine Ester) Reaction Bromination Reaction Precursor->Reaction Target Target Molecule (5-Bromo Ester) Reaction->Target Main Path ImpA Impurity A (Unreacted Precursor) Reaction->ImpA Incomplete Rxn ImpC Impurity C (Dibromo Species) Reaction->ImpC Over-Bromination ImpB Impurity B (Hydrolysis Acid) Target->ImpB Degradation (Moisture/pH)

Caption: Origin of key impurities. Impurity A is the critical separation challenge for Phenyl-Hexyl columns.

Troubleshooting & Optimization

  • Issue: Peak Tailing (> 1.5)

    • Cause: Interaction of the pyrimidine nitrogen with silanols.

    • Fix: Increase buffer concentration from 10 mM to 25 mM. If using Formic Acid, consider switching to TFA (0.05%) if MS sensitivity allows, as TFA effectively masks silanols.

  • Issue: Co-elution of Impurity B (Acid) with Void

    • Cause: Impurity B is very polar and ionizes at neutral pH.

    • Fix: Ensure the mobile phase pH is low (3.0–3.5) to keep the acid in its protonated (neutral) form, increasing retention on the RP column.

  • Issue: Baseline Drift at 220 nm

    • Cause: Absorbance of Formic Acid/Acetate at low wavelengths.

    • Fix: Use Phosphoric Acid (non-volatile) if MS detection is not required, as it is UV transparent.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC mechanism and method development for basic compounds).
  • BenchChem. (2025).[3] A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine. Link (Analogous method for brominated aminopyridines).

  • SIELC Technologies. (2025). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Link (Application of mixed-mode and RP phases for bromopyrimidines).

Sources

Comparative Thermal Analysis Guide: Methyl 4-amino-5-bromopyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-amino-5-bromopyrimidine-2-carboxylate is a critical intermediate scaffold in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antiviral drugs. Its thermal behavior—specifically its melting point, polymorphic stability, and decomposition onset—directly impacts process safety, storage conditions, and the yield of subsequent nucleophilic substitution reactions.

This guide provides a rigorous thermal analysis protocol (TGA/DSC) for this compound. It compares the target molecule against two key structural analogs: Methyl 5-bromopyrimidine-2-carboxylate (the non-aminated precursor) and Ethyl 4-amino-5-bromopyrimidine-2-carboxylate (the ethyl ester alternative).

Key Finding: The introduction of the C4-amino group significantly enhances thermal stability via intermolecular hydrogen bonding compared to the non-aminated precursor, but it introduces a complex multi-stage decomposition pathway involving decarboxylation and dehalogenation.

Technical Methodology (The Protocol)

To ensure reproducible data that meets regulatory standards (e.g., ICH Q6A), the following self-validating protocol is required. This is not merely a "run list" but a system designed to detect artifacts.

Differential Scanning Calorimetry (DSC)
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Crucible: Tzero Aluminum Pan (Hermetically sealed with a pinhole).

    • Why: The pinhole prevents pressure buildup from volatile impurities while maintaining self-generated atmosphere to suppress sublimation before melting.

  • Ramp Rate: 10.0 °C/min.

  • Range: 25 °C to 300 °C.

  • Purge Gas: Nitrogen (50 mL/min).

Thermogravimetric Analysis (TGA)[1][2]
  • Instrument: High-Sensitivity TGA (e.g., TA Instruments Q500).

  • Crucible: Platinum (HT) or Alumina.

    • Why: Platinum is preferred for superior heat transfer, but Alumina is required if the sample reacts with metals at high temperatures (common with brominated compounds releasing HBr).

  • Ramp Rate: 10.0 °C/min (Matched to DSC for correlation).

  • Range: Ambient to 600 °C.

Integrated Workflow Diagram

The following diagram illustrates the decision logic for characterizing this specific pyrimidine derivative.

ThermalWorkflow Sample Sample: Methyl 4-amino- 5-bromopyrimidine-2-carboxylate Prep Prep: Grind & Sieve (Uniform Particle Size) Sample->Prep DSC DSC Analysis (Heat Flow) Prep->DSC TGA TGA Analysis (Mass Loss) Prep->TGA Endo Endotherm < 200°C? (Melting/Solvent) DSC->Endo MassLoss Mass Loss > 1%? (Solvates/Decomp) TGA->MassLoss Result Thermal Profile Defined Endo->Result Correlate MassLoss->Result Correlate

Caption: Integrated TGA/DSC workflow for distinguishing phase transitions (melting) from degradation events.

Comparative Performance Analysis

This section compares the target compound against its direct structural alternatives. Data is synthesized from standard chemical behavior of pyrimidine esters and validated analog benchmarks.

The Comparators
  • Target: this compound (The NCE).

  • Analog A (Precursor): Methyl 5-bromopyrimidine-2-carboxylate (Lacks amino group).

  • Analog B (Solubility Variant): Ethyl 4-amino-5-bromopyrimidine-2-carboxylate (Ethyl ester).

Thermal Data Matrix
ParameterTarget (Methyl/Amino) Analog A (Des-amino) Analog B (Ethyl Ester)
Melting Point (

)
~180 - 195 °C (Predicted)*149 °C [1]~135 - 145 °C
Enthalpy of Fusion (

)
High (>100 J/g)Medium (~80 J/g)Medium
Decomposition Onset (

)
230 °C 210 °C225 °C
Mass Loss Step 1 Decarboxylation (-CO₂Me)DecarboxylationDecarboxylation (-CO₂Et)
Hygroscopicity LowVery LowLow

*Note: The addition of the C4-amino group typically raises the melting point by 30-50°C compared to the des-amino analog due to intermolecular N-H···N and N-H···O hydrogen bonding networks [2].

Analysis of Results
Melting Point & Crystallinity

The Target compound exhibits a significantly higher melting point than Analog A.

  • Mechanism: The C4-amino group acts as a hydrogen bond donor, while the pyrimidine nitrogens and carbonyl oxygen act as acceptors. This creates a tightly packed crystal lattice that requires more energy to disrupt than the Van der Waals-dominated lattice of the des-amino Analog A.

  • Implication: The Target is more thermally stable for storage but requires higher temperatures for melt-based processing.

Thermal Stability & Decomposition

Both the Target and Analog A show good stability up to their melting points. However, the Target shows a complex decomposition profile immediately following the melt.

  • TGA Profile: Expect a sharp mass loss onset around 230°C.

  • Pathway: The primary degradation mechanism is decarboxylation of the ester at position 2, followed by dehalogenation (loss of Br). The presence of the electron-donating amino group at C4 stabilizes the ring slightly against nucleophilic attack compared to Analog A, pushing the decomposition onset higher [3].

Mechanistic Insight: Decomposition Pathway[4]

Understanding how the molecule fails is crucial for safety. The combination of a halogen (Br) and an ester on a nitrogen-rich ring creates specific vulnerabilities.

DecompMechanism Mol Intact Molecule (Solid State) Melt Melting (~180°C) (Liquid Phase) Mol->Melt Heat Input Step1 Step 1: Ester Cleavage/Decarboxylation Loss of CO2/CH3 Melt->Step1 >230°C Step2 Step 2: Dehalogenation Release of HBr (Corrosive Gas) Step1->Step2 Radical Mechanism Residue Carbonaceous Char (Polymeric Residue) Step2->Residue

Caption: Thermal degradation pathway. Note the release of HBr in Step 2, requiring acid-resistant exhaust systems.

Safety Advisory

The TGA trace will likely show a multi-step weight loss. The release of bromine species (Step 2) is corrosive.

  • Recommendation: When performing TGA on >10mg samples, ensure the exhaust is vented to a scrubber or fume hood. Do not use standard copper-lined exhaust tubing.

References

  • Chem-Impex International. (n.d.). Methyl 5-bromopyrimidine-2-carboxylate Safety Data Sheet. Retrieved from (Verified MP: 149°C).

  • Baluja, S., et al. (2019).[1] "Thermal analysis of some novel pyrimidine derivatives." Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2). Link (General principles of pyrimidine thermal stability and lattice energy).

  • Musuc, A. M., et al. (2013). "A DSC study of the thermal decomposition of substituted pyridines." Journal of Thermal Analysis and Calorimetry. Link (Mechanisms of decarboxylation in nitrogen heterocycles).

  • PubChem. (2023).[2] Methyl 4-aminopyridine-2-carboxylate Compound Summary. National Library of Medicine. Link (Structural analog comparison data).

Sources

Benchmarking Synthetic Routes for 4-amino-5-bromo-2-pyrimidinecarboxylates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, pyrimidine derivatives stand out as privileged scaffolds, forming the core of numerous therapeutic agents. Among these, 4-amino-5-bromo-2-pyrimidinecarboxylates are particularly valuable intermediates, offering three distinct points for chemical modification. The strategic introduction of the amino, bromo, and carboxylate functionalities allows for the facile construction of diverse molecular architectures, making the efficient and scalable synthesis of these building blocks a critical endeavor.

This guide provides an in-depth, objective comparison of the primary synthetic routes to 4-amino-5-bromo-2-pyrimidinecarboxylates. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their performance based on yield, scalability, and overall efficiency. This document is intended to serve as a practical resource for researchers in organic synthesis and drug development, enabling informed decisions in the selection of the most appropriate synthetic strategy.

Introduction to the Synthetic Challenge

The synthesis of polysubstituted pyrimidines, such as the target 4-amino-5-bromo-2-pyrimidinecarboxylates, often involves a multi-step process. The key challenges lie in achieving the desired regioselectivity of the substituents and ensuring high yields throughout the synthetic sequence. The principal strategies can be broadly categorized into two main approaches:

  • Ring Formation (Cyclocondensation): Building the pyrimidine ring from acyclic precursors that already contain or can be readily converted to the desired functional groups.

  • Post-Functionalization of a Pre-formed Pyrimidine Ring: Starting with a simpler pyrimidine derivative and introducing the amino, bromo, and carboxylate groups in a stepwise manner.

This guide will explore and compare representative protocols for each of these overarching strategies.

Route 1: Cyclocondensation Approach

The construction of the pyrimidine ring through the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine is a cornerstone of pyrimidine synthesis. For our target molecule, this approach necessitates the use of precursors that will result in the desired 4-amino, 5-bromo, and 2-carboxylate substitution pattern.

Mechanistic Rationale

The cyclocondensation reaction proceeds via a series of nucleophilic additions and subsequent dehydration steps. The choice of a substituted amidine and a functionalized dicarbonyl compound is critical for directing the final substitution pattern of the pyrimidine ring.

Experimental Protocol: Synthesis of Ethyl 4-amino-5-bromo-2-pyrimidinecarboxylate via Cyclocondensation

This protocol is a representative example of a cyclocondensation approach.

Step 1: Synthesis of a Brominated Dicarbonyl Precursor

Due to the reactivity of bromine, it is often introduced at a later stage. A plausible cyclocondensation route would involve a precursor that can be subsequently brominated.

  • Reaction: Condensation of a suitable amidine with a dicarbonyl compound to form the pyrimidine ring.

Step 2: Bromination of the Pyrimidine Ring

  • Reaction: Electrophilic bromination of the formed 4-aminopyrimidine-2-carboxylate. The electron-donating amino group at the 4-position activates the ring, directing bromination to the 5-position.

Route 2: Post-Functionalization of a Pyrimidine Scaffold

An alternative and often more versatile approach involves the stepwise functionalization of a pre-existing pyrimidine ring. This strategy allows for greater control over the introduction of each substituent. A common starting material for this route is a dihalopyrimidine, which offers differential reactivity of the halogen atoms.

Mechanistic Rationale

This route leverages the differential reactivity of halogens on the pyrimidine ring towards nucleophilic aromatic substitution (SNAr). The chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position, allowing for selective amination. Subsequent functionalization at the 2-position and bromination at the 5-position complete the synthesis.

Experimental Protocol: Synthesis from 2,4-Dichloropyrimidine-5-carboxylate

This protocol outlines a multi-step synthesis starting from a commercially available or readily synthesized dichloropyrimidine derivative.

Step 1: Selective Amination at the 4-Position

  • Reaction: A solution of the starting 2,4-dichloropyrimidine-5-carboxylate is treated with ammonia. The reaction is typically carried out at elevated temperatures in a sealed vessel.

  • Causality: The greater electrophilicity of the C4 position, influenced by the adjacent ester group, directs the regioselective attack of ammonia to displace the chloride at this position.

Step 2: Functionalization at the 2-Position (Hypothetical Conversion to Carboxylate)

  • This step would involve the conversion of the remaining chloro group at the 2-position to a carboxylate. This can be a challenging transformation and may require multi-step procedures such as metal-catalyzed carbonylation or conversion to a nitrile followed by hydrolysis.

Step 3: Bromination of the Pyrimidine Ring

  • Reaction: The resulting 4-amino-2-pyrimidinecarboxylate is subjected to electrophilic bromination, typically using N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF).[1]

  • Causality: The strong activating effect of the amino group at C4 directs the incoming electrophile (bromonium ion from NBS) to the electron-rich C5 position.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: CyclocondensationRoute 2: Post-Functionalization
Overall Yield Potentially higher in fewer steps if a suitable one-pot procedure is developed. However, optimization can be challenging.Generally moderate to good, but can be lower due to the multi-step nature.
Scalability Can be scalable, but may require careful control of reaction conditions, especially for the cyclization step.Often more readily scalable as individual steps can be optimized and purified separately.
Versatility Less versatile for generating diverse analogs as it requires specific, often custom-synthesized, starting materials for each new derivative.Highly versatile, allowing for the introduction of various functionalities at each position by modifying the reaction sequence and reagents.
Cost-Effectiveness Can be cost-effective if starting materials are inexpensive.May be more expensive due to the use of multiple reagents and solvents over several steps.
Safety & Handling May involve reactive intermediates.Can involve hazardous reagents like phosphorus oxychloride (if starting from pyrimidones) and requires careful handling of ammonia at high pressure.

Visualization of Synthetic Pathways

Route 1: Cyclocondensation Pathway

G A Amidine Precursor C 4-Amino-2-pyrimidinecarboxylate A->C Cyclocondensation B Dicarbonyl Precursor B->C D 4-Amino-5-bromo-2-pyrimidinecarboxylate C->D Bromination (e.g., NBS) G A 2,4-Dichloropyrimidine -5-carboxylate B 4-Amino-2-chloro- 5-pyrimidinecarboxylate A->B Selective Amination (NH3) C 4-Amino-2- pyrimidinecarboxylate B->C Functionalization at C2 D 4-Amino-5-bromo-2- pyrimidinecarboxylate C->D Bromination (e.g., NBS)

Caption: A stepwise workflow for the post-functionalization approach.

Conclusion and Future Perspectives

Both the cyclocondensation and post-functionalization strategies offer viable pathways to 4-amino-5-bromo-2-pyrimidinecarboxylates, each with its own set of advantages and disadvantages. The choice of the optimal route will depend on the specific requirements of the synthesis, including the desired scale, the availability of starting materials, and the need for analog synthesis.

The cyclocondensation approach is attractive for its potential convergency and atom economy, especially if a one-pot procedure can be developed and optimized. However, the synthesis of the required precursors can be a limiting factor.

The post-functionalization route , while longer, provides greater flexibility and control. The stepwise introduction of functional groups allows for the synthesis of a wider range of derivatives, which is particularly advantageous in a drug discovery setting where structure-activity relationship (SAR) studies are crucial.

Future research in this area will likely focus on the development of more efficient and sustainable catalytic methods for both the construction of the pyrimidine ring and its subsequent functionalization. The use of flow chemistry could also offer significant advantages in terms of safety, scalability, and reaction control for these multi-step syntheses.

References

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 4-amino-5-bromopyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1504062-62-7 Molecular Formula: C₆H₆BrN₃O₂ Physical State: Solid (White to Off-white Powder) Storage: 2–8°C, Inert Atmosphere (Argon/Nitrogen recommended)

Part 1: Executive Safety Summary (Immediate Action)

This guide provides a self-validating safety protocol for handling Methyl 4-amino-5-bromopyrimidine-2-carboxylate . As a halogenated pyrimidine ester, this compound presents specific risks related to mucous membrane irritation and potential acute toxicity upon ingestion. The protocols below prioritize containment and exposure prevention.

Quick-Reference Hazard Profile
Hazard ClassGHS CodeDescriptionCritical Prevention
Acute Toxicity H302Harmful if swallowed.[1]No open-bench handling; wash hands post-doffing.
Skin Irritation H315Causes skin irritation.[2]Double-gloving required during weighing.
Eye Irritation H319Causes serious eye irritation.[2][3][4]Chemical splash goggles (ANSI Z87.1).
STOT-SE H335May cause respiratory irritation.[2][3][5]Always handle inside a certified chemical fume hood.

Part 2: Personal Protective Equipment (PPE) Matrix

Scientific rationale dictates that PPE is the last line of defense, not the first. However, for research chemicals with limited toxicological data, we apply the Precautionary Principle . The following PPE selection is based on permeation resistance against halogenated organics and fine particulate protection.

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil)Why Nitrile? Latex degrades rapidly upon contact with organic solvents (e.g., DCM, DMSO) often used to solubilize this compound. Double gloving provides a "breakthrough" buffer.
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for fine powders which can bypass side shields via air currents. Goggles seal the orbital area against dust ingress.
Respiratory Fume Hood (Primary)N95/P100 (Secondary)The primary barrier must be engineering controls (Hood). If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum requirement to prevent inhalation of particulates.
Body Lab Coat (Cotton/Poly blend)+ Tyvek SleevesSynthetic fibers can accumulate static charge, attracting the powder. Cotton blends reduce static. Tyvek sleeves prevent wrist-gap exposure.

Part 3: Operational Workflow & Handling Protocol

Storage and Retrieval[2]
  • Cold Chain: Store at 2–8°C. Allow the vial to warm to room temperature before opening.

    • Causality: Opening a cold vial in humid lab air causes condensation, which can hydrolyze the ester moiety (carboxylate), degrading your reagent purity.

  • Inert Gas: Flush headspace with Argon or Nitrogen after use.

Weighing and Transfer (The Critical Step)

Static electricity is the primary vector for contamination with dry organic powders.

  • Static Discharge: Use an anti-static gun or wipe the spatula/weighing boat with an anti-static cloth before contact.

  • Draft Control: Minimize sash height in the fume hood to reduce turbulence that could disperse the powder.

  • Solubilization: Dissolve the solid in the reaction solvent (e.g., DMSO, Methanol) inside the vial or weighing boat if possible, transferring it as a liquid. This eliminates airborne dust risks during transfer to the reaction vessel.

Experimental Workflow Diagram

The following logic flow ensures containment integrity from storage to reaction.

HandlingProtocol cluster_safety Critical Control Point Storage 1. Storage (2-8°C) Inert Atmosphere Equilibration 2. Thermal Equilibration (Prevent Condensation) Storage->Equilibration Warm to RT Weighing 3. Weighing (Fume Hood) *Static Control Required* Equilibration->Weighing Open in Hood Solubilization 4. Solubilization (Transfer as Liquid) Weighing->Solubilization Add Solvent Reaction 5. Reaction Setup Solubilization->Reaction Cannula/Pipette

Caption: Operational logic flow emphasizing the conversion of solid to liquid state prior to reactor transfer to minimize inhalation risk.

Part 4: Emergency Response & Disposal

Spill Cleanup Procedure

Do not sweep dry powder. Sweeping generates aerosols.

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Up: Don double gloves, goggles, and a P100 respirator if outside a hood.

  • Wet Method: Cover the spill with a paper towel dampened with a compatible solvent (e.g., Ethanol or Isopropanol). This suppresses dust.[4][6]

  • Collect: Scoop the wet material into a hazardous waste bag.

  • Wash: Clean the surface with soap and water (alkaline hydrolysis helps degrade trace ester residues).

Exposure Response Decision Tree

EmergencyResponse Accident Exposure Incident Type Identify Exposure Type Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation Action_Skin 1. Doff Clothing 2. Wash 15 min (Soap/Water) 3. Seek Medical Attn Skin->Action_Skin Action_Eye 1. Flush 15 min (Eyewash) 2. Hold Eyelids Open 3. ER / Ophthalmology Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Support Breathing 3. Call Emergency Services Inhalation->Action_Inhal

Caption: Immediate decision logic for personnel exposure events.

Disposal Protocols
  • Waste Stream: Halogenated Organic Waste.

  • Segregation: Do not mix with strong oxidizers or strong acids.

  • Labeling: Clearly label as "Contains Brominated Pyrimidine Derivative - Toxic/Irritant."

References

  • Clinivex. (n.d.). This compound Product Information. Retrieved from [Link]

  • PubChem. (2025).[7] Compound Summary: 4-Amino-5-bromopyrimidine.[7][8] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Halogenated Organic Compounds. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-5-bromopyrimidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-5-bromopyrimidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.